1H-Indole-6-sulfonamide
描述
Structure
3D Structure
属性
IUPAC Name |
1H-indole-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c9-13(11,12)7-2-1-6-3-4-10-8(6)5-7/h1-5,10H,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJYOUBTIAOUQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617203 | |
| Record name | 1H-Indole-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145951-26-4 | |
| Record name | 1H-Indole-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-6-sulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1H-Indole-6-sulfonamide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential experimental protocols related to 1H-Indole-6-sulfonamide. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Core Chemical Properties and Structure
| Property | Value | Source/Note |
| Molecular Formula | C₈H₈N₂O₂S | [1] |
| Molecular Weight | 196.23 g/mol | [1] |
| CAS Number | 145951-26-4 | [1] |
| Density | 1.500 g/cm³ | [1] |
| Melting Point | Data not available | Estimated to be in the range of 150-250°C based on related sulfonamide and indole compounds. |
| Boiling Point | Data not available | Likely to decompose at high temperatures. |
| Solubility | Data not available | Expected to have low solubility in water and better solubility in organic solvents like DMSO and DMF. |
Chemical Structure
The molecular structure of this compound consists of a bicyclic indole core with a sulfonamide group attached at the 6th position of the benzene ring.
References
An In-depth Technical Guide to the Synthesis of 1H-Indole-6-sulfonamide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1H-indole-6-sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this molecule have shown promise as inhibitors of various enzymes and as potential therapeutic agents for a range of diseases, including cancer, inflammation, and infectious diseases.[3][4][5] This technical guide provides a comprehensive overview of the synthesis of this compound and its derivatives, complete with experimental protocols, quantitative data, and graphical representations of relevant biological pathways and synthetic workflows.
Data Presentation
The following tables summarize the quantitative data for the synthesis and biological activity of various this compound derivatives.
Table 1: Synthesis Yields of Dihydrobenzo[cd]indole-6-sulfonamide Derivatives [5][6]
| Compound | R-group | Yield (%) |
| 4b | 3-aminonaphthalen-2-yl | 26 |
| 4e | 1H-indol-6-yl | 68 |
| 4f | 3-(1-methyl-1H-pyrazol-4-yl)phenyl | 51 |
| 4g | 1H-benzo[d]imidazol-1-yl | 62 |
Table 2: Biological Activity of Indoline Sulfonamide DapE Inhibitors [1]
| Compound | R-group | % Inhibition at 200 µM | IC₅₀ (µM) |
| 4 | 5-bromo-6-isoamylsulfonamide | 42 | >200 |
| 9a | isobutyl | 20 | >200 |
| 9b | N-cyclohexyl | - | 162 |
| 9c | N-benzyl | 56 | >200 |
| 9d | N-t-butyl | 39 (at 100 µM) | >100 |
| 9f | β-alanine ester | - | 118 |
Table 3: Biological Activity of Dihydrobenzo[cd]indole-6-sulfonamide Derivatives as TNF-α Inhibitors [5][6]
| Compound | IC₅₀ (µM) |
| S10 (2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide) | 14 |
| 4e | 3 |
Experimental Protocols
Detailed methodologies for the synthesis of key intermediates and final compounds are provided below.
Protocol 1: Synthesis of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride (3)[5][6]
This protocol describes the synthesis of a key intermediate for the preparation of various sulfonamide derivatives.
-
Starting Material: Benzo[cd]indol-2(1H)-one (2).
-
Reagent: Chlorosulfonic acid.
-
Procedure:
-
Slowly add chlorosulfonic acid (3.2 ml) to Benzo[cd]indol-2(1H)-one (1.0 g, 5.9 mmol) at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour, then at room temperature for 2 hours.
-
Pour the mixture into ice water (20 ml).
-
Collect the precipitate by filtration, wash with water (2 x 10 ml), and dry to obtain the product as a yellow solid (0.66 g, 38% yield). The product is used in the next step without further purification.
-
Protocol 2: General Procedure for the Synthesis of N-substituted 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamides (4a-g)[5][6]
This protocol outlines the general method for coupling the sulfonyl chloride intermediate with various amines.
-
Starting Materials: 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride (3), various anilines or other amino compounds.
-
Reagents: Triethylamine (Et₃N), 4-Dimethylaminopyridine (DMAP), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride (100 mg, 0.37 mmol), the corresponding aniline (0.37 mmol), Et₃N (0.4 ml), and DMAP (20 mg) in DMF (5 ml).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the mixture with ethyl acetate (50 ml) and water (20 ml).
-
Wash the organic layer with water (3 x 20 ml), saturated NH₄Cl aqueous solution (20 ml), and brine (20 ml).
-
Dry the organic layer over Na₂SO₄ and remove the solvent in vacuo.
-
Purify the residue by column chromatography to yield the final product.
-
Protocol 3: Synthesis of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs[7]
This protocol describes the synthesis of a library of indolyl sulfonamides targeting pancreatic cancer. While the full detailed procedure is behind a paywall, the abstract indicates the synthesis of 26 indolyl sulfonamides based on the 6-indolyl framework. The general approach would involve the reaction of 6-(aminomethyl)-1H-indole with various substituted benzenesulfonyl chlorides.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the synthesis and application of this compound derivatives.
Caption: General synthetic workflow for this compound derivatives.
Caption: Inhibition of the TNF-α signaling pathway by indole sulfonamide derivatives.
Caption: Proposed binding mode of indoline sulfonamides to the DapE enzyme active site.
This guide provides a foundational understanding of the synthesis and potential applications of this compound and its derivatives. The provided protocols and data serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold. Further exploration of the cited literature is encouraged for a more in-depth understanding of specific derivatives and their biological activities.
References
- 1. Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, biological evaluation, and docking study of indole aryl sulfonamides as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors [frontiersin.org]
The Multifaceted Biological Activities of 1H-Indole-6-sulfonamide Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-indole-6-sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the diverse pharmacological effects of these compounds, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. This document synthesizes key findings from the scientific literature, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate further research and development in this promising area.
Anticancer Activity: Targeting Key Regulators of Cell Division
A significant body of research highlights the potential of this compound derivatives as potent anticancer agents. These compounds have been shown to interfere with critical cellular processes involved in cancer cell proliferation and survival, primarily through the inhibition of key enzymes such as Polo-Like Kinase 4 (PLK4) and tubulin polymerization.
Inhibition of Polo-Like Kinase 4 (PLK4)
Polo-Like Kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[1] Dysregulation of PLK4 is strongly associated with centrosome amplification, chromosomal instability, and tumorigenesis.[1][2] Several novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives, which share a core structure related to this compound, have been synthesized and identified as potent PLK4 inhibitors.[3]
Quantitative Data for PLK4 Inhibition
| Compound | Target | IC50 | Cell Line | Antiproliferative IC50 | Reference |
| K22 | PLK4 | 0.1 nM | MCF-7 | 1.3 µM | [3][4] |
| K07 | PLK4 | 23.6 nM | - | - | [4] |
| CFI-400945 | PLK4 | 4.85 nM | - | - | [5] |
Experimental Protocol: In Vitro PLK4 Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay is a fluorescence resonance energy transfer (FRET)-based method for measuring the binding of an inhibitor to a kinase.
Materials:
-
PLK4 enzyme
-
Europium (Eu)-labeled anti-tag antibody
-
Alexa Fluor® 647-labeled, ATP-competitive kinase tracer
-
Test compounds (e.g., this compound derivatives)
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 5 mM MgCl2, 0.001% Brij-35)
-
384-well microplate
-
Microplate reader capable of FRET measurements
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add 4 µL of the diluted test compound.
-
Add 8 µL of a pre-mixed solution containing the PLK4 enzyme and the Eu-labeled anti-tag antibody.
-
Add 4 µL of the Alexa Fluor® 647-labeled tracer.
-
Incubate the plate at room temperature for 1 hour.
-
Read the plate on a microplate reader, measuring the FRET signal. A decrease in FRET indicates displacement of the tracer by the test compound, signifying inhibition.[6]
Signaling Pathway: PLK4 in Centriole Duplication and Cancer
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular functions, including the formation of the mitotic spindle during cell division.[7] Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Novel indole derivatives containing a sulfonamide scaffold have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.[8]
Quantitative Data for Tubulin Polymerization Inhibition
| Compound | Target | IC50 | Cell Line | Antiproliferative IC50 | Reference |
| Compound 18 | Tubulin Assembly | 1.82 µM | HeLa, A549, HCT116, MCF-7 | 0.24–0.59 µM | [8] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the change in turbidity as tubulin monomers polymerize into microtubules.
Materials:
-
Purified tubulin (e.g., from porcine brain)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol (as a polymerization enhancer)
-
Test compounds
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
On ice, prepare a reaction mixture containing tubulin, General Tubulin Buffer, GTP, and glycerol.
-
Add the test compound or vehicle control to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin mixture to the wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60-90 minutes at 37°C.
-
An increase in absorbance indicates tubulin polymerization. Inhibitors will reduce the rate and extent of this increase.[9][10]
Workflow: Tubulin Polymerization Inhibition and Cell Cycle Arrest
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[11] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer.[12][13] Aromatic and heterocyclic sulfonamides are classic CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the active site.[12] Several novel indole-based benzenesulfonamides have been designed and evaluated as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms.[12][14]
Quantitative Data for Carbonic Anhydrase Inhibition
| Compound | Target Isoform | Ki | Reference |
| Compound 3 | hCA I | 49.45 ± 9.13 nM | [7] |
| Compound 9 | hCA II | 36.77 ± 8.21 nM | [7] |
| Compound 6d | hCA I | 18.8 nM | [14] |
| Compound 6q | hCA I | 38.3 nM | [14] |
| Compound 6e | hCA I | 50.4 nM | [14] |
| Compound 6o | hCA XII | 10 nM | [14] |
| Compound 6m | hCA XII | 41.9 nM | [14] |
| Compound 6f | hCA XII | 41.9 nM | [14] |
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This colorimetric assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol (p-NP).
Materials:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
In a 96-well plate, add assay buffer, the test compound (or DMSO for control), and the CA enzyme solution.
-
Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.
-
The rate of reaction is determined from the slope of the linear portion of the absorbance vs. time curve. The percent inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the control.[8]
Mechanism of Inhibition: Sulfonamide Binding to Carbonic Anhydrase
Antimicrobial Activity
The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents.[15] Indole and its derivatives have long been recognized for their diverse physiological activities, including antimicrobial effects.[2] Newly synthesized sulfonamide-based indole derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[2][16]
Quantitative Data for Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| c17 | Methicillin-resistant Staphylococcus aureus (MRSA) | More potent than norfloxacin | [16] |
| Various Synthesized Compounds | Staphylococcus aureus | Good activity | [2] |
| Various Synthesized Compounds | Klebsiella pneumoniae | Good activity | [2] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
Materials:
-
Test compounds
-
Bacterial strains
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Perform serial two-fold dilutions of the test compound in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (final concentration ~5 x 10^5 CFU/mL).
-
Include a positive control (no compound) and a negative control (no bacteria).
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[17][18]
Workflow: MIC Determination by Broth Microdilution
Conclusion
The this compound scaffold represents a versatile platform for the design and development of novel therapeutic agents. The diverse biological activities, including potent anticancer effects through the inhibition of PLK4 and tubulin polymerization, significant carbonic anhydrase inhibition, and promising antimicrobial properties, underscore the therapeutic potential of this class of compounds. The detailed experimental protocols and visual representations of key biological pathways provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of this compound-based drugs. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to fully realize their clinical potential.
References
- 1. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. asploro.com [asploro.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
The Multifaceted Mechanisms of Action of 1H-Indole-6-sulfonamide Derivatives in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-indole-6-sulfonamide scaffold is a versatile pharmacophore that has given rise to a diverse array of biologically active molecules. While the parent compound is not extensively studied, its derivatives have been the subject of significant research, revealing a wide range of mechanisms of action across various therapeutic areas. This technical guide provides a comprehensive overview of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Anticancer Activity
Indole sulfonamide derivatives have emerged as a prominent class of anticancer agents, targeting various key proteins and pathways involved in cancer cell proliferation, survival, and metastasis.
Inhibition of Polo-Like Kinase 4 (PLK4)
A significant mechanism of action for a subset of indole sulfonamide derivatives, particularly N-(1H-indazol-6-yl)benzenesulfonamides, is the potent and selective inhibition of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[1] Its overexpression is linked to tumorigenesis and poor prognosis in several cancers.[1][2]
Inhibition of PLK4 by these compounds disrupts the normal process of centriole duplication, leading to an abnormal number of centrosomes. This, in turn, causes mitotic defects, such as multipolar spindle formation, ultimately triggering cell cycle arrest and apoptosis.[2][3]
Signaling Pathway for PLK4 Inhibition
Quantitative Data: PLK4 Inhibitors
| Compound Class | Example Compound | PLK4 IC50 | Antiproliferative IC50 (Cell Line) | Reference(s) |
| N-(1H-indazol-6-yl)benzenesulfonamide | K22 | 0.1 nM | 1.3 µM (MCF-7) | [4] |
| Indolinone-derived | CFI-400437 | 1.55 nM | Not Specified | [5] |
Experimental Protocols: PLK4 Kinase Inhibition Assay
A common method to determine the potency of PLK4 inhibitors is the LanthaScreen® Eu Kinase Binding Assay.
-
Reagents: LanthaScreen® Eu-anti-GST Antibody, PLK4 Kinase, Alexa Fluor® 647-labeled tracer, test compounds.
-
Procedure:
-
Serially dilute the test compound in assay buffer.
-
In a 384-well plate, add the test compound, a mixture of PLK4 kinase and Eu-anti-GST antibody, and the Alexa Fluor® 647-labeled tracer.
-
Incubate at room temperature for 60 minutes.
-
Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET).
-
The decrease in the FRET signal is proportional to the inhibition of tracer binding to PLK4 by the test compound.
-
Calculate IC50 values from the dose-response curves.
-
Inhibition of Tubulin Polymerization
Certain indole sulfonamide derivatives act as microtubule-targeting agents by inhibiting tubulin polymerization.[6] These compounds bind to the colchicine binding site on β-tubulin, preventing the assembly of microtubules.[6] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Their disruption leads to an arrest of the cell cycle in the G2/M phase, which subsequently triggers apoptosis.[6]
Signaling Pathway for Tubulin Polymerization Inhibition
Quantitative Data: Tubulin Polymerization Inhibitors
| Compound Class | Example Compound | Tubulin Polymerization IC50 | Antiproliferative IC50 (Cell Line) | Reference(s) |
| Indole Sulfonamide | Compound 18 | 1.82 µM | 0.24-0.59 µM (various) | [6][7] |
| Indole-2-carbohydrazide | 18g | 1.4 µM | 0.17 µM (MCF-7) | [8] |
Experimental Protocols: In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin.
-
Reagents: Purified tubulin, GTP, tubulin polymerization buffer, test compounds, and a temperature-controlled spectrophotometer.
-
Procedure:
-
Resuspend purified tubulin in polymerization buffer on ice.
-
Add the test compound or vehicle control to the tubulin solution.
-
Transfer the mixture to a pre-warmed cuvette in the spectrophotometer set at 37°C.
-
Initiate polymerization by adding GTP.
-
Monitor the increase in absorbance at 340 nm over time. The absorbance increase corresponds to microtubule formation.
-
Inhibitors of tubulin polymerization will show a reduced rate and extent of absorbance increase.
-
Calculate IC50 values from the dose-response curves.
-
Inhibition of Tumor Necrosis Factor-alpha (TNF-α)
Dihydrobenzo[cd]indole-6-sulfonamide derivatives have been identified as inhibitors of Tumor Necrosis Factor-alpha (TNF-α), a pleiotropic pro-inflammatory cytokine. TNF-α plays a crucial role in inflammation-associated cancers. By binding to TNF-α, these inhibitors prevent it from interacting with its receptors (TNFR1 and TNFR2), thereby blocking the downstream signaling cascades, most notably the activation of the NF-κB pathway.[9] The NF-κB transcription factor is a master regulator of genes involved in inflammation, cell survival, and proliferation.
Signaling Pathway for TNF-α Inhibition
Quantitative Data: TNF-α Inhibitors
| Compound Class | Example Compound | TNF-α Inhibition IC50 (Cell-based) | Reference(s) |
| Dihydrobenzo[cd]indole-6-sulfonamide | 4e | 3.0 µM | [3] |
| Not Specified | Compound 5 | 117.7 µM | [10] |
Experimental Protocols: TNF-α Secretion Assay (ELISA)
This assay quantifies the amount of TNF-α secreted by cells in response to a stimulus.
-
Reagents: Cell line (e.g., THP-1 monocytes), lipopolysaccharide (LPS), test compounds, and a human TNF-α ELISA kit.
-
Procedure:
-
Plate cells and differentiate them into macrophages if necessary.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS to induce TNF-α production.
-
Incubate for an appropriate time (e.g., 4-6 hours).
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a sandwich ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α secretion for each compound concentration and determine the IC50 value.
-
Other Mechanisms of Action
Beyond their anticancer properties, indole sulfonamide derivatives have been investigated for a range of other biological activities.
Carbonic Anhydrase Inhibition
The sulfonamide moiety is a classic pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. Indole sulfonamides have been shown to inhibit various CA isoforms, including those associated with cancer (CA IX and XII) and other diseases like glaucoma.[11][12] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, preventing its catalytic activity of reversibly hydrating carbon dioxide to bicarbonate and a proton.
Quantitative Data: Carbonic Anhydrase Inhibitors
| Compound Class | Example Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Reference(s) |
| Indolin-2-one-based sulfonamide | Not Specified | 42-8550.9 | 5.9-761 | Not Specified | Not Specified | [11] |
| Indolylchalcone-benzenesulfonamide-1,2,3-triazole | 6d | 18.8 | <100 | <100 | Not Specified | [12] |
| Indolylchalcone-benzenesulfonamide-1,2,3-triazole | 6o | Not Specified | Not Specified | Not Specified | 10 | [12] |
Experimental Protocols: Carbonic Anhydrase Inhibition Assay
A stopped-flow spectrophotometric method is commonly used to measure the inhibition of the CO2 hydration activity of CAs.
-
Reagents: Purified CA isoenzyme, buffer (e.g., HEPES), pH indicator (e.g., phenol red), CO2-saturated solution, and test compounds.
-
Procedure:
-
The assay measures the enzyme-catalyzed hydration of CO2.
-
The reaction is initiated by mixing the enzyme solution (containing the inhibitor) with the CO2-saturated solution.
-
The change in pH due to the formation of bicarbonate and a proton is monitored by the change in absorbance of the pH indicator.
-
The initial rates of the reaction are measured.
-
Inhibition constants (Ki) are determined by analyzing the reaction rates at different substrate and inhibitor concentrations.
-
Aromatase Inhibition
Indole sulfonamides have been developed as inhibitors of aromatase (CYP19A1), a key enzyme in the biosynthesis of estrogens from androgens.[13][14] Aromatase inhibitors are used in the treatment of hormone-dependent breast cancer. These compounds are thought to act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the natural substrate, androstenedione.[13][15]
Quantitative Data: Aromatase Inhibitors
| Compound Class | Example Compound | Aromatase IC50 | Reference(s) | | :--- | :--- | :--- | | Bis-indole sulfonamide | Compound VIII | 0.7 µM |[14][16] | | Indole aryl sulfonamide | Compound IX | 0.16 µM |[14][16] | | Phenoxy indole sulfonamide | 28 | 0.7 µM |[13] |
Experimental Protocols: Aromatase Inhibition Assay
A common in vitro method uses human placental microsomes as a source of aromatase and measures the conversion of a radiolabeled substrate.
-
Reagents: Human placental microsomes, [1β-³H]-androstenedione, NADPH, test compounds.
-
Procedure:
-
Incubate the microsomes with the test compound and [1β-³H]-androstenedione.
-
Initiate the enzymatic reaction by adding NADPH.
-
The aromatase reaction releases ³H from the substrate, which forms ³H₂O.
-
Stop the reaction and separate the ³H₂O from the remaining radiolabeled substrate.
-
Quantify the amount of ³H₂O by liquid scintillation counting.
-
The amount of ³H₂O produced is proportional to the aromatase activity.
-
Calculate the percent inhibition and determine the IC50 value for the test compound.
-
5-HT6 Receptor Antagonism
Derivatives of N-arylsulfonylindoles have been designed as potent and selective antagonists of the serotonin 6 (5-HT6) receptor.[17][18] The 5-HT6 receptor is primarily expressed in the central nervous system and is a target for the treatment of cognitive disorders like Alzheimer's disease.[19] These antagonists bind to the 5-HT6 receptor and block its activation by serotonin, which is believed to modulate the activity of other neurotransmitter systems, leading to pro-cognitive effects.
Quantitative Data: 5-HT6 Receptor Antagonists
| Compound Class | Example Compound | 5-HT6 Receptor Kb (nM) | Reference(s) |
| N'-[3-(indole-1-sulfonyl) aryl]-N,N-dimethyl alkane-diamines | 9y | 1.8-60 | [17][18] |
| N1-azinylsulfonyl-3-(1,2,3,6,tetrahyrdopyridin-4-yl)-1H-indole | 25 | Not Specified (MED = 1 mg/kg in NOR test) | [20] |
Experimental Protocols: 5-HT6 Receptor Binding Assay
A radioligand binding assay is typically used to determine the affinity of compounds for the 5-HT6 receptor.
-
Reagents: Membranes from cells expressing the human 5-HT6 receptor, a radiolabeled ligand (e.g., [³H]-LSD), test compounds, binding buffer, and a filtration apparatus.
-
Procedure:
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, rapidly filter the contents of each well to separate the bound from the unbound radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
The ability of the test compound to displace the radioligand is a measure of its affinity for the receptor.
-
Calculate the IC50 and subsequently the Ki value from the competition binding data.
-
Conclusion
The this compound chemical scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of biologically active compounds. The diverse mechanisms of action, from the inhibition of key enzymes in cancer and other diseases to the modulation of G protein-coupled receptors in the central nervous system, highlight the versatility of this structural motif. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with or interested in this promising class of molecules. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will undoubtedly lead to the discovery of novel and effective therapeutic agents.
References
- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 3. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. TNF-α/NF-κB/Snail pathway in cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, molecular docking, and QSAR study of sulfonamide-based indoles as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Design and synthesis new indole-based aromatase/iNOS inhibitors with apoptotic antiproliferative activity [frontiersin.org]
- 15. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 16. Design and synthesis new indole-based aromatase/iNOS inhibitors with apoptotic antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and pharmacological evaluation of indolylsulfonamide amines as potent and selective 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. benchchem.com [benchchem.com]
- 20. N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 1H-Indole-6-sulfonamide: A Technical Guide to its Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The fusion of the privileged indole scaffold with the pharmacologically versatile sulfonamide moiety has given rise to a significant class of compounds in medicinal chemistry. This technical guide provides an in-depth exploration of 1H-Indole-6-sulfonamide and its derivatives, a promising core structure for the development of novel therapeutics. While a singular "discovery" event for the parent molecule is not prominently documented, its history is embedded in the broader, systematic investigation of indole-sulfonamides as potent biological agents. This document details plausible synthetic routes, compiles quantitative biological data from closely related analogs, provides detailed experimental protocols, and visualizes the key signaling pathways implicated in their mechanism of action. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical scaffold.
Discovery and History: A Synthesis of Privileged Scaffolds
The development of indole-sulfonamide derivatives is not marked by a single serendipitous discovery but rather by a logical and strategic convergence of two highly significant pharmacophores in drug discovery. The indole nucleus is a cornerstone of many biologically active natural products and synthetic drugs, recognized for its ability to interact with a wide array of biological targets.[1] Similarly, the sulfonamide group, first introduced in the form of antibacterial sulfa drugs, is a versatile functional group known to impart favorable pharmacokinetic and pharmacodynamic properties to molecules.[2]
The exploration of combining these two scaffolds stems from the pursuit of novel chemical matter with enhanced biological activity and target selectivity. Early work on indole derivatives and, separately, on aromatic sulfonamides laid the groundwork for their eventual combination. Researchers hypothesized that the unique electronic and structural features of the indole ring, coupled with the hydrogen bonding capabilities and metabolic stability of the sulfonamide group, could lead to potent and selective modulators of various enzymes and receptors.
Investigations into related structures, such as dihydrobenzo[cd]indole-6-sulfonamide as TNF-α inhibitors and N-(1H-Indol-6-ylmethyl)benzenesulfonamide analogs as metabolic inhibitors in cancer, highlight the therapeutic potential of placing a sulfonamide at the 6-position of an indole-containing ring system.[3][4] These studies, while not focused on the exact this compound parent molecule, form the basis of our understanding of this class of compounds and suggest that its synthesis and investigation are a logical step in the broader exploration of indole-sulfonamides for therapeutic applications.
Synthetic Pathways and Methodologies
The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common strategy involves the preparation of a suitable indole intermediate followed by sulfonation or coupling with a pre-formed sulfonyl chloride.
General Synthetic Scheme for N-Substituted 1H-Indole-6-sulfonamides
A plausible and versatile method for synthesizing N-substituted 1H-Indole-6-sulfonamides is outlined below. This approach involves the initial formation of an indole-6-sulfonyl chloride intermediate, which can then be reacted with a variety of amines to generate a library of derivatives.
A general synthetic workflow for N-substituted 1H-Indole-6-sulfonamides.
Experimental Protocol: Synthesis of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride
This protocol is adapted from the synthesis of a key intermediate for a related series of indole-6-sulfonamide derivatives.[4]
-
Reaction Setup: To 1.0 g (5.9 mmol) of benzo[cd]indol-2(1H)-one, slowly add 3.2 ml of chlorosulfonic acid at 0°C with stirring.
-
Reaction Progression: Continue stirring the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture into 20 ml of ice water.
-
Isolation: Collect the resulting precipitate by filtration, wash with two 10 ml portions of water, and dry to yield the product as a yellow solid (0.66 g, 38% yield). The product is typically used in the next step without further purification.[4]
Experimental Protocol: General Procedure for N-Substituted 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamides
This protocol describes the coupling of the sulfonyl chloride intermediate with an aniline derivative.[4]
-
Reaction Mixture: In 5 ml of DMF, dissolve 100 mg (0.37 mmol) of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride, 0.37 mmol of the desired aniline, 0.4 ml of triethylamine (Et3N), and 20 mg of 4-dimethylaminopyridine (DMAP).
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Extraction: Once the reaction is complete, extract the mixture with 50 ml of ethyl acetate and 20 ml of water.
-
Washing: Wash the organic layer three times with 20 ml of water, followed by 20 ml of saturated aqueous NH4Cl, and finally with 20 ml of brine.
-
Drying and Concentration: Dry the organic layer over Na2SO4, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by column chromatography to obtain the final product.[4]
Biological Activity and Therapeutic Potential
Derivatives of this compound have shown promise in several therapeutic areas, most notably as anticancer and anti-inflammatory agents. The biological activity is highly dependent on the substitution pattern on both the indole nucleus and the sulfonamide nitrogen.
Anticancer Activity: Inhibition of Mitochondrial ATP Production
A series of N-(1H-Indol-6-ylmethyl)benzenesulfonamide analogs have been investigated as metabolic inhibitors of mitochondrial ATP production in pancreatic cancer cells.[3] This mechanism offers a novel approach to targeting cancer metabolism, a hallmark of many malignancies.
Table 1: Cytotoxicity of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs in Pancreatic Cancer Cell Lines [3]
| Compound | Cell Line | IC50 (µM) (2-h exposure) |
| Analog 1 | PANC-1 | < 5 |
| Analog 2 | MIA PaCa-2 | < 5 |
| Analog 3 | BxPC-3 | < 5 |
| Analog 4 | AsPC-1 | < 5 |
| Analog 5 | Capan-1 | > 10 |
| Analog 6 | HPAC | < 5 |
Note: The specific structures of the analogs are detailed in the source publication. This table is a representative summary of the most active compounds.
Anti-inflammatory Activity: Inhibition of TNF-α
Derivatives of dihydrobenzo[cd]indole-6-sulfonamide have been identified as inhibitors of Tumor Necrosis Factor-α (TNF-α), a key cytokine in inflammatory responses.[4]
Table 2: TNF-α Inhibition by Dihydrobenzo[cd]indole-6-sulfonamide Derivatives [4]
| Compound | IC50 (µM) |
| S10 (2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide) | 14 |
| 4e | 3 |
Experimental Protocol: Cytotoxicity Assay (MTS Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
-
Cell Seeding: Plate pancreatic cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for the desired exposure time (e.g., 2 hours or 48 hours).
-
MTS Reagent Addition: After the treatment period, add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values by plotting cell viability against compound concentration.
Mechanism of Action and Signaling Pathways
The biological effects of this compound derivatives are mediated through their interaction with specific cellular pathways. Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of Mitochondrial ATP Production
Several active analogs target the energy metabolism of cancer cells by inhibiting mitochondrial ATP production.[3] This leads to an energy crisis within the cell, ultimately triggering apoptosis.
Inhibition of mitochondrial ATP production by this compound analogs.
Inhibition of the TNF-α Signaling Pathway
Certain derivatives act as direct inhibitors of TNF-α, preventing it from binding to its receptor and initiating the downstream inflammatory cascade, which is often mediated by NF-κB.[4]
Inhibition of the TNF-α signaling pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the fine-tuning of biological activity and pharmacokinetic properties. Current research highlights the potential of this class of compounds in oncology and inflammatory diseases. Future work should focus on elucidating the specific molecular targets of the most potent analogs, optimizing their drug-like properties, and evaluating their efficacy and safety in preclinical models. The continued exploration of the vast chemical space around the this compound core is likely to yield new and improved candidates for a range of human diseases.
References
- 1. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 1H-Indole-6-sulfonamide: A Technical Guide
Introduction
1H-Indole-6-sulfonamide is a molecule of interest within the broader class of indole-based sulfonamides, a scaffold known for a wide range of biological activities. This technical guide provides a detailed overview of the expected spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public experimental data for this specific molecule (CAS 145951-26-4), this guide presents predicted data based on the analysis of structurally related compounds. Additionally, it outlines a plausible synthetic route and general experimental protocols for its characterization, aimed at researchers and professionals in drug development.
Expected Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations derived from published data for similar indole and sulfonamide-containing molecules and should be considered as a reference for experimental validation.
Table 1: Expected ¹H NMR Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~11.5 | br s | - | 1H | Indole N-H |
| ~7.8 | d | ~8.5 | 1H | H-4 |
| ~7.7 | s | - | 1H | H-7 |
| ~7.5 | t | ~2.5 | 1H | H-2 |
| ~7.3 | dd | ~8.5, 1.5 | 1H | H-5 |
| ~7.2 | s | - | 2H | SO₂NH₂ |
| ~6.5 | t | ~2.0 | 1H | H-3 |
Table 2: Expected ¹³C NMR Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~137 | C-7a |
| ~135 | C-6 |
| ~128 | C-3a |
| ~125 | C-2 |
| ~121 | C-4 |
| ~119 | C-5 |
| ~112 | C-7 |
| ~102 | C-3 |
Table 3: Expected IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3300 | Medium, Sharp | N-H stretch (indole & sulfonamide NH₂) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~1340 | Strong | Asymmetric SO₂ stretch |
| ~1160 | Strong | Symmetric SO₂ stretch |
| ~900 | Medium | S-N stretch |
Table 4: Expected Mass Spectrometry Data
| m/z | Ion |
| 196 | [M]⁺ |
| 117 | [M - SO₂NH]⁺ |
| 90 | [C₇H₆]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
A common route for the synthesis of aryl sulfonamides involves the reaction of an aryl sulfonyl chloride with ammonia. 1H-Indole-6-sulfonyl chloride can be prepared from indole via chlorosulfonation.
-
Chlorosulfonation of Indole: Indole is reacted with an excess of chlorosulfonic acid at a low temperature (e.g., 0-5 °C). The reaction mixture is then carefully poured onto ice, and the precipitated 1H-indole-6-sulfonyl chloride is filtered, washed with cold water, and dried.
-
Amination: The crude 1H-indole-6-sulfonyl chloride is then dissolved in a suitable solvent (e.g., acetone, THF) and treated with an excess of aqueous ammonia. The reaction is typically stirred at room temperature until completion. The product, this compound, can be isolated by removal of the solvent and purification by recrystallization or column chromatography.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆, and chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. The spectral data would be reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the molecular formula.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of an indole sulfonamide derivative.
Potential Therapeutic Targets of 1H-Indole-6-sulfonamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-Indole-6-sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of these compounds, presenting key quantitative data, detailed experimental protocols for target validation, and visualizations of the associated signaling pathways. The versatility of the indole sulfonamide core allows for the development of targeted therapies across multiple disease areas, including oncology, infectious diseases, and neurology.
Key Therapeutic Targets and Quantitative Data
Derivatives of this compound have been investigated for their inhibitory activity against a range of enzymes and receptors. The following tables summarize the reported in vitro efficacy of these compounds against various targets.
Table 1: Anticancer Activity of this compound Derivatives against Cancer Cell Lines
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Monoindole Derivatives | MOLT-3 (Leukemia) | 46.23 - 136.09 | [1] |
| HepG2 (Liver Cancer) | 69.68 - >100 | [1] | |
| A549 (Lung Cancer) | 71.68 - >100 | [1] | |
| HuCCA-1 (Cholangiocarcinoma) | >100 | [1] | |
| Hydroxyl-containing Bisindoles | HepG2 (Liver Cancer) | 7.37 - 26.00 | [1] |
| HuCCA-1 (Cholangiocarcinoma) | 7.75 - 61.65 | [1] |
Table 2: Enzyme and Receptor Inhibition by this compound Derivatives
| Target | Compound Type | Inhibition Data | Reference |
| Carbonic Anhydrase I (hCA I) | Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids | Kᵢ = 18.8 - 50.4 nM | |
| Carbonic Anhydrase II (hCA II) | Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids | Kᵢ < 100 nM | |
| Carbonic Anhydrase IX (hCA IX) | Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids | Kᵢ < 100 nM | |
| Carbonic Anhydrase XII (hCA XII) | Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids | Kᵢ = 10 - 41.9 nM | |
| 5-HT6 Receptor | N'-[3-(indole-1-sulfonyl) aryl]-N,N-dimethyl diamines | Kₑ = 1.8 - 60 nM | [2] |
| DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase) | N-acetyl-5-halo-6-sulfonamide indolines | IC50 > 130 µM | |
| TNF-α | Dihydrobenzo[cd]indole-6-sulfonamide derivatives | IC50 = 3.0 ± 0.8 µM | [3] |
Table 3: Antimalarial Activity of this compound Derivatives
| Compound Type | Plasmodium falciparum Strain | IC50 (µM) | Reference |
| Bisindoles and Trisindoles | K1 (multidrug-resistant) | 2.79 - 8.17 | [1] |
| Monoindoles | K1 (multidrug-resistant) | Inactive | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following are protocols for key experiments cited in the investigation of this compound derivatives.
MTT Assay for Cytotoxicity in Cancer Cell Lines
This protocol is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives.
Materials:
-
Cancer cell lines (e.g., MOLT-3, HepG2, A549, HuCCA-1)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microplates
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the wells, resulting in a final volume of 200 µL. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Carbonic Anhydrase Inhibition Assay
This stopped-flow spectrophotometric assay measures the inhibition of carbonic anhydrase activity.
Objective: To determine the inhibitory constant (Ki) of this compound derivatives against carbonic anhydrase isoforms.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
This compound derivatives
-
Tris-HCl buffer (20 mM, pH 7.4)
-
CO₂-saturated water
-
Phenol red indicator
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the CA isoenzymes in Tris-HCl buffer. Prepare serial dilutions of the indole sulfonamide inhibitors.
-
Assay Mixture: In the stopped-flow instrument, one syringe contains the enzyme solution (with or without the inhibitor) and the pH indicator. The other syringe contains the CO₂-saturated water.
-
Reaction Initiation and Measurement: The two solutions are rapidly mixed, and the change in absorbance of the phenol red indicator is monitored over time as the pH decreases due to the formation of carbonic acid.
-
Data Analysis: The initial velocity of the reaction is determined from the linear portion of the absorbance change over time. The Ki values are calculated by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).
5-HT6 Receptor Radioligand Binding Assay
This assay determines the binding affinity of compounds to the 5-HT6 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound derivatives for the 5-HT6 receptor.
Materials:
-
Cell membranes expressing the human 5-HT6 receptor
-
Radioligand (e.g., [³H]-LSD or [³H]-SB-258585)
-
This compound derivatives
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4)
-
Non-specific binding control (e.g., 10 µM methiothepin)
-
Glass fiber filters
-
Scintillation counter and scintillation cocktail
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the binding buffer.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 is determined from a competition binding curve, and the Ki is calculated using the Cheng-Prusoff equation.
Signaling Pathways
Understanding the signaling pathways modulated by this compound derivatives is critical for elucidating their mechanism of action and predicting potential therapeutic effects and side effects.
Carbonic Anhydrase IX (CA IX) in Cancer
CA IX is a transmembrane enzyme that is highly expressed in many types of cancer and is associated with tumor hypoxia and acidosis.[4][5] Its inhibition is a promising anticancer strategy.
References
- 1. Selectivity of Inhibition of N-Succinyl-l,l-Diaminopimelic Acid Desuccinylase in Bacteria: The product of dapE-gene Is Not the Target of l-Captopril Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and pharmacological evaluation of indolylsulfonamide amines as potent and selective 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 5. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 1H-Indole-6-sulfonamide Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus and the sulfonamide group are prominent pharmacophores in medicinal chemistry, frequently appearing in molecules with a wide array of biological activities.[1][2][3] 1H-Indole-6-sulfonamide, as a scaffold, presents a valuable starting point for the design of novel therapeutic agents. The integration of in silico predictive models in the early stages of drug discovery has become indispensable for forecasting the physicochemical, pharmacokinetic, and toxicological properties of new chemical entities, thereby reducing costs and timelines. This guide provides a comprehensive overview of the computational methodologies used to predict the properties of this compound, offering a virtual roadmap for its potential development as a drug candidate.
Introduction to this compound
This compound is a heterocyclic organic compound featuring an indole ring system substituted with a sulfonamide group at the 6-position. The indole moiety is known to interact with various biological targets through hydrogen bonding and π-π stacking, while the sulfonamide group is a well-established zinc-binding group in several enzyme inhibitors.[4][5] This combination of functional groups suggests a high potential for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][6] Computational, or in silico, prediction of its properties is a crucial first step in evaluating its drug-like potential.[7][8]
In Silico Prediction of Physicochemical Properties
The physicochemical properties of a molecule are fundamental determinants of its behavior in a biological system. These properties are readily predictable using a variety of computational tools. For this compound, the key predicted physicochemical properties are summarized in Table 1.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 196.22 g/mol | Influences absorption and diffusion. Generally, lower molecular weight (<500 Da) is preferred for oral bioavailability (Lipinski's Rule of Five). |
| LogP (Octanol/Water Partition Coefficient) | 1.5 - 2.5 | A measure of lipophilicity, which affects solubility, permeability, and metabolism. A balanced LogP is crucial for good pharmacokinetic properties. |
| Topological Polar Surface Area (TPSA) | 88.9 Ų | Predicts membrane permeability and blood-brain barrier penetration. TPSA < 140 Ų is generally associated with good oral bioavailability. |
| Hydrogen Bond Donors | 2 | The number of hydrogen bond donors influences solubility and binding to target proteins. (Lipinski's Rule of Five: ≤ 5) |
| Hydrogen Bond Acceptors | 3 | The number of hydrogen bond acceptors affects solubility and target binding. (Lipinski's Rule of Five: ≤ 10) |
| Aqueous Solubility (LogS) | -2.0 to -3.0 | Predicts the solubility of the compound in water, which is critical for absorption and formulation. |
| pKa | Acidic (Sulfonamide NH): ~9-10; Basic (Indole NH): ~17 | The ionization state of a molecule at physiological pH affects its solubility, permeability, and target interactions. |
Table 1: Predicted Physicochemical Properties of this compound. Values are estimated based on typical ranges for similar structures and are meant for illustrative purposes. Actual values may vary depending on the prediction software used.
In Silico Prediction of ADMET Properties
The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical to its success.[9][10] Various computational models, including those available on platforms like SwissADME and preADMET, can provide early-stage predictions of these properties for this compound.[7][9]
| ADMET Parameter | Predicted Outcome | Implication for Drug Development |
| Absorption | ||
| - Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| - Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelium. |
| - P-glycoprotein Substrate | No | Reduced likelihood of active efflux from cells, which can improve bioavailability. |
| Distribution | ||
| - Blood-Brain Barrier (BBB) Permeation | No | The compound is not expected to readily cross the BBB, which may be desirable to avoid central nervous system side effects. |
| - Plasma Protein Binding | Moderate to High | The extent of binding to plasma proteins will influence the free fraction of the drug available to exert its pharmacological effect. |
| Metabolism | ||
| - Cytochrome P450 (CYP) Inhibition | Potential inhibitor of CYP2C9, CYP2D6 | Potential for drug-drug interactions. Further experimental validation is required. |
| Excretion | ||
| - Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Unlikely to be a substrate for this major renal transporter. |
| Toxicity | ||
| - AMES Toxicity | Non-mutagenic | Low probability of being a mutagen. |
| - hERG Inhibition | Low risk | Reduced likelihood of causing cardiotoxicity. |
| - Skin Sensitization | Low risk | Unlikely to cause allergic contact dermatitis. |
Table 2: Predicted ADMET Profile of this compound. These predictions are based on established computational models and require experimental verification.
Experimental Protocols for Property Validation
While in silico predictions are valuable for initial screening, experimental validation is essential. Below are outlines of key experimental protocols to confirm the predicted properties of this compound.
Aqueous Solubility Determination (Shake-Flask Method)
-
Objective: To experimentally determine the thermodynamic solubility of this compound in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the buffer in a sealed vial.
-
The suspension is agitated (e.g., using a shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
The suspension is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The experiment is performed in triplicate to ensure reproducibility.
-
Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of this compound using an in vitro cell-based model that mimics the human intestinal epithelium.
-
Procedure:
-
Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a confluent monolayer with well-developed tight junctions.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound (dissolved in a transport buffer) is added to the apical (AP) side of the monolayer.
-
Samples are collected from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration on the apical side.
-
Cytochrome P450 (CYP) Inhibition Assay
-
Objective: To evaluate the potential of this compound to inhibit major CYP isoforms (in vitro).
-
Procedure:
-
Human liver microsomes, which contain a mixture of CYP enzymes, are used as the enzyme source.
-
A specific substrate for each CYP isoform to be tested (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9) is incubated with the microsomes in the presence and absence of various concentrations of this compound.
-
The reaction is initiated by adding a cofactor (NADPH) and incubated at 37°C.
-
The reaction is stopped, and the formation of the metabolite of the specific substrate is quantified by LC-MS/MS.
-
The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Visualizing the In Silico Prediction Workflow
The following diagram illustrates the typical workflow for the in silico prediction of properties for a novel compound like this compound.
In Silico Prediction Workflow for this compound.
Potential Signaling Pathway Interactions
Given the known biological activities of indole and sulfonamide derivatives, this compound could potentially interact with several signaling pathways. For instance, many anticancer drugs target pathways involved in cell proliferation and survival. The diagram below illustrates a hypothetical interaction with a generic cancer-related signaling pathway.
Hypothetical Inhibition of a Cancer Signaling Pathway.
Conclusion
The in silico prediction of the properties of this compound provides a strong rationale for its further investigation as a potential drug candidate. The predicted physicochemical and ADMET profiles are generally favorable, suggesting good drug-like characteristics. However, it is crucial to emphasize that these computational predictions serve as a guide and must be validated through rigorous experimental studies. The methodologies and workflows outlined in this guide provide a framework for the systematic evaluation of this compound and its derivatives, paving the way for the potential discovery of novel therapeutic agents.
References
- 1. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Property Prediction of Drug-like Molecules - Protheragen [wavefunction.protheragen.ai]
- 8. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
The Rise of 1H-Indole-6-sulfonamide Derivatives: A Deep Dive into Structure-Activity Relationships and Therapeutic Potential
Authored For: Researchers, Scientists, and Drug Development Professionals
The 1H-indole-6-sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This in-depth technical guide explores the core structure-activity relationships (SAR) of this class of compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows to empower further research and development in this promising area.
Core Insights into Structure-Activity Relationships
The therapeutic potential of this compound derivatives stems from the strategic placement of substituents on the indole ring, the sulfonamide linker, and the terminal aromatic or heterocyclic moiety. These modifications significantly influence the compounds' potency, selectivity, and pharmacokinetic properties. Key SAR observations across various targets are summarized below.
Targeting Protein Kinases: The Case of PLK4
Polo-like kinase 4 (PLK4) is a critical regulator of centrosome duplication, and its overexpression is linked to cancer.[1][2] N-(1H-indazol-6-yl)benzenesulfonamide derivatives, which are structurally related to indole-6-sulfonamides, have been developed as potent PLK4 inhibitors. A structural simplification and fragment growth strategy led to the discovery of highly active compounds. For instance, the introduction of different substituents on the terminal benzene ring was explored, leading to compounds with exceptional inhibitory activity.[1][2]
Inhibition of Tubulin Polymerization
A series of novel indole derivatives featuring a sulfonamide scaffold have been identified as potent tubulin polymerization inhibitors.[3] These compounds induce apoptosis in cancer cells and cause cell cycle arrest in the G2/M phase. Molecular docking studies suggest that these derivatives bind to the colchicine binding site of tubulin.[3] The structure-activity relationship for this class of compounds is highly dependent on the nature of the substituents on the indole and sulfonamide moieties.
Modulation of Inflammatory Pathways: TNF-α Inhibition
Dihydrobenzo[cd]indole-6-sulfonamide derivatives have been synthesized and evaluated as inhibitors of tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammatory processes.[4] Systematic modifications of the substituent on the sulfonamide nitrogen have led to the identification of potent inhibitors. For example, compound 4e , N-(1H-indol-6-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, demonstrated a significant increase in potency compared to the initial lead compound.[4] This highlights the importance of the appended group in establishing key interactions within the protein's binding pocket.[4]
Aromatase and Carbonic Anhydrase Inhibition
Indole sulfonamides have also been investigated as inhibitors of aromatase and various isoforms of carbonic anhydrase (CA). For aromatase, the inhibitory activity is influenced by the substitution pattern on the indole and the sulfonamide-linked aryl group.[5][6] Similarly, for carbonic anhydrases, modifications to the indole scaffold and the sulfonamide tail have yielded isoform-selective inhibitors.[7][8]
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative biological data for representative this compound and related derivatives, providing a clear comparison of their activities against various targets.
Table 1: PLK4 Inhibitory Activity of N-(1H-indazol-6-yl)benzenesulfonamide Derivatives [1][2]
| Compound | PLK4 IC50 (nM) | MCF-7 IC50 (µM) |
| K01 | 977.6 | - |
| K17 | - | - |
| K22 | 0.1 | 1.3 |
| Centrinone | - | 4.8 |
Table 2: Tubulin Polymerization Inhibitory Activity of Indole Sulfonamide Derivatives [3]
| Compound | Tubulin Assembly IC50 (µM) | HeLa IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | HCT116 IC50 (µM) |
| 18 | 1.82 | 0.24 | 0.31 | 0.59 | 0.42 |
Table 3: TNF-α Inhibitory Activity of Dihydrobenzo[cd]indole-6-sulfonamide Derivatives [4]
| Compound | TNF-α IC50 (µM) |
| EJMC-1 | ~42 |
| S10 | 14 |
| 4e | 3.0 ± 0.8 |
| SPD304 | >10 |
Table 4: Aromatase Inhibitory Activity of Indole-based Sulfonamides [6]
| Compound | Aromatase IC50 (µM) |
| 28 | 0.7 |
| 34 | 0.8 |
| Ketoconazole | >10 |
Table 5: Carbonic Anhydrase Inhibitory Activity of Indole-1,2,3-triazole Chalcone Hybrids [8]
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 6d | 18.8 | <100 | <100 | - |
| 6e | 50.4 | <100 | <100 | - |
| 6q | 38.3 | <100 | <100 | - |
| 6o | - | - | - | 10-41.9 |
| 6m | - | - | - | 10-41.9 |
| 6f | - | - | - | 10-41.9 |
| Acetazolamide (AAZ) | 250 | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide an overview of the key experimental protocols cited in the literature for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of Dihydrobenzo[cd]indole-6-sulfonamide Derivatives[4]
A three-step synthetic route is typically employed for the synthesis of these compounds.
-
Aminolysis of Naphthalic Anhydride: Naphthalic anhydride is converted to benzo[cd]indol-2(1H)-one.
-
Chlorosulfonylation: The resulting benzo[cd]indol-2(1H)-one undergoes a nucleophilic substitution reaction with chlorosulfonic acid to yield the key intermediate, 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride.
-
Sulfonamide Formation: The sulfonyl chloride intermediate is then reacted with various amines in the presence of a catalyst system, such as DMAP and Et3N, to afford the final dihydrobenzo[cd]indole-6-sulfonamide derivatives.
Caption: General synthetic workflow for dihydrobenzo[cd]indole-6-sulfonamide derivatives.
Synthesis of N-(1H-indazol-6-yl)benzenesulfonamide Derivatives (PLK4 Inhibitors)[1]
The synthesis of these inhibitors often involves a multi-step process.
-
Goldberg Amination: A key step involves the Goldberg amination process, where a nitrobenzenesulfonamide reacts with an appropriate indazole intermediate.
-
Nitro Group Reduction: The nitro group is then reduced to an amine using reagents like iron powder in acetic acid.
-
Deprotection: Finally, any protecting groups are removed to yield the target compounds.
In Vitro PLK4 Kinase Assay[1]
The inhibitory activity against PLK4 is determined using an in vitro kinase assay.
-
Reaction Mixture: The assay is typically performed in a buffer containing ATP, the PLK4 enzyme, and a suitable substrate.
-
Incubation: The test compounds are added to the reaction mixture and incubated for a specific period.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based method.
Cell-Based NF-κB Reporter Gene Assay for TNF-α Inhibition[4]
This assay is used to assess the ability of compounds to inhibit TNF-α-induced signaling.
-
Cell Culture: A suitable cell line (e.g., HEK293T) is cultured and transfected with an NF-κB reporter gene construct.
-
Treatment: The cells are pre-treated with the test compounds before being stimulated with TNF-α.
-
Luciferase Assay: The activity of the reporter gene (e.g., luciferase) is measured to determine the extent of NF-κB activation. A decrease in luciferase activity indicates inhibition of the TNF-α signaling pathway.
Caption: Workflow for the cell-based NF-κB reporter gene assay.
Tubulin Polymerization Assay[3]
This assay measures the effect of compounds on the polymerization of tubulin into microtubules.
-
Reaction Setup: A reaction mixture containing purified tubulin, GTP, and a fluorescence-enhancing agent is prepared.
-
Compound Addition: The test compounds are added to the mixture.
-
Fluorescence Monitoring: The polymerization of tubulin is monitored over time by measuring the increase in fluorescence. Inhibitors of tubulin polymerization will reduce the rate and extent of this fluorescence increase.
Signaling Pathway Involvement
The therapeutic effects of this compound derivatives are mediated through their interaction with specific signaling pathways.
PLK4 and the Cell Cycle
PLK4 is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and proper cell division.[1][2] Inhibition of PLK4 leads to a failure in centrosome replication, resulting in mitotic arrest and ultimately, apoptosis in cancer cells.[1]
Caption: Simplified signaling pathway of PLK4 and its inhibition.
TNF-α and the NF-κB Pathway
TNF-α is a pro-inflammatory cytokine that activates the NF-κB signaling pathway. This pathway plays a crucial role in inflammation, immunity, and cell survival. Small molecule inhibitors that directly target TNF-α can prevent its binding to its receptor, thereby blocking the downstream activation of NF-κB and reducing inflammation.[4]
Caption: Inhibition of the TNF-α signaling pathway.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents. The structure-activity relationships elucidated to date provide a solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and drug-like properties. Future research in this area should focus on expanding the diversity of the chemical space around this core structure, exploring novel biological targets, and employing advanced computational techniques to guide the design and optimization of new drug candidates. The detailed experimental protocols and compiled quantitative data within this guide are intended to facilitate these endeavors and accelerate the translation of these promising compounds from the laboratory to the clinic.
References
- 1. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation, and docking study of indole aryl sulfonamides as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular docking, and QSAR study of sulfonamide-based indoles as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Characteristics of 1H-Indole-6-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1H-Indole-6-sulfonamide. Due to the limited availability of experimental data for this specific isomer, predicted values for the closely related 1H-Indole-5-sulfonamide are provided as an estimation. This document also outlines detailed experimental protocols for the determination of these properties and explores the potential biological relevance of indole sulfonamides, including their synthesis and interaction with key signaling pathways.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1H-Indole-5-sulfonamide, which can be used as an approximation for this compound.
| Property | Predicted Value (for 1H-Indole-5-sulfonamide) |
| Molecular Formula | C₈H₈N₂O₂S |
| Molecular Weight | 196.23 g/mol |
| Melting Point | 203.5-204.5 °C |
| Boiling Point | 474.8 ± 37.0 °C |
| Aqueous Solubility | Data not readily available. General sulfonamide solubility can be low in neutral pH. |
| pKa | 10.22 ± 0.30 |
| logP | Data not readily available for the 6-isomer. The predicted XLogP3-AA for the 2-isomer is 0.9. |
Experimental Protocols
Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below.
Melting Point Determination
The melting point of an organic solid can be determined by packing a small amount of the compound into a capillary tube and heating it slowly in a calibrated melting point apparatus. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.
Experimental Workflow for Melting Point Determination
Melting Point Determination Workflow
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a specific solvent, in this case, water or a buffered aqueous solution.
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water or a buffer of a specific pH in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a fine-pore filter.
-
Concentration Analysis: The concentration of the dissolved this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for sparingly soluble compounds.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), and the pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the sulfonamide group is ionized.
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach for its determination.
-
Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer) are pre-saturated with each other.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a sealed container and shaken vigorously to allow for the partitioning of the compound between the two immiscible layers. The mixture is then left to stand for complete phase separation.
-
Concentration Measurement: The concentration of the compound in both the n-octanol and the aqueous phase is determined using an appropriate analytical technique like HPLC-UV.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Synthesis of this compound
A plausible synthetic route for this compound involves a two-step process starting from a suitable indole precursor. A common strategy is the chlorosulfonylation of an indole, followed by amination.
Proposed Synthesis Workflow for this compound
Synthesis of this compound
Biological Context: Potential Signaling Pathway Interactions
Indole-sulfonamide derivatives have been investigated for their potential as inhibitors of various signaling pathways implicated in disease, including cancer and inflammation. Two such pathways are the Tumor Necrosis Factor-alpha (TNF-α) and Hedgehog (Hh) signaling pathways.
TNF-α Signaling Pathway
TNF-α is a pro-inflammatory cytokine that plays a crucial role in the immune response. Its dysregulation is associated with numerous inflammatory diseases. Some small molecule inhibitors targeting TNF-α have been developed, and indole-sulfonamide scaffolds have shown promise in this area.
Simplified TNF-α Signaling Pathway
TNF-α Signaling Cascade
Hedgehog Signaling Pathway
The Hedgehog signaling pathway is crucial during embryonic development and is also implicated in tumorigenesis when aberrantly activated in adults. Certain indole derivatives have been shown to inhibit this pathway, suggesting a potential therapeutic application for compounds like this compound.
Simplified Hedgehog Signaling Pathway
Hedgehog Signaling Pathway Activation
Disclaimer: The physicochemical data presented in this guide for this compound are based on predicted values for a closely related isomer and should be used as an estimation. Experimental verification is highly recommended for any research or drug development applications. The biological information provided is based on the general class of indole sulfonamides and may not be directly applicable to this compound without specific experimental validation.
Methodological & Application
Synthesis of 1H-Indole-6-sulfonamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. When functionalized with a sulfonamide group, these molecules exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. 1H-Indole-6-sulfonamide, in particular, is a valuable building block for the synthesis of more complex pharmaceutical agents. The synthetic route described herein is a robust and adaptable method for obtaining this versatile compound.
Synthesis Overview
The synthesis of this compound can be achieved through a two-step process. The first step involves the electrophilic substitution reaction of 1H-indole with chlorosulfonic acid to generate 1H-indole-6-sulfonyl chloride. The subsequent step is the reaction of this sulfonyl chloride intermediate with ammonia to yield the desired this compound.
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Note: The following protocols are adapted from the synthesis of structurally related compounds, specifically dihydrobenzo[cd]indole-6-sulfonamide derivatives, due to the absence of a detailed published procedure for this compound.[1][2] Researchers should optimize these conditions for the specific substrate.
Step 1: Synthesis of 1H-Indole-6-sulfonyl chloride
This procedure is adapted from the chlorosulfonation of benzo[cd]indol-2(1H)-one.[1][2]
Materials:
-
1H-Indole
-
Chlorosulfonic acid
-
Ice-water bath
-
Standard laboratory glassware
Procedure:
-
Cool chlorosulfonic acid in an ice-water bath.
-
Slowly add 1H-indole to the cooled chlorosulfonic acid with constant stirring. The molar ratio should be optimized, but a starting point is approximately 5-10 equivalents of chlorosulfonic acid to 1 equivalent of indole.
-
After the addition is complete, stir the reaction mixture at 0°C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture into ice water to precipitate the product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 1H-indole-6-sulfonyl chloride. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of this compound
This is a general procedure for the amination of an aryl sulfonyl chloride.[3]
Materials:
-
1H-Indole-6-sulfonyl chloride
-
Aqueous ammonia (e.g., 28-30% solution)
-
A suitable solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Standard laboratory glassware
Procedure:
-
Dissolve 1H-indole-6-sulfonyl chloride in a suitable organic solvent.
-
Cool the solution in an ice-water bath.
-
Slowly add an excess of concentrated aqueous ammonia to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, if a precipitate has formed, collect it by vacuum filtration. If the product remains in solution, perform a liquid-liquid extraction.
-
For extraction, add water and the organic solvent. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Data Presentation
The following table presents representative quantitative data from the synthesis of a related compound, N-(1H-indol-6-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, to provide an indication of potential yields and reaction parameters.[1]
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Benzo[cd]indol-2(1H)-one | Chlorosulfonic acid | - | 0 to RT | 3 | 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride | 38 |
| 2 | 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride | 1H-indol-6-amine, Et3N, DMAP | DMF | RT | Not specified | N-(1H-indol-6-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide | 68 |
Biological Context: Inhibition of TNF-α Signaling
Derivatives of indole sulfonamides have been investigated as inhibitors of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[1][2] TNF-α exerts its biological effects by binding to its receptors, TNFR1 and TNFR2, initiating downstream signaling cascades that lead to inflammation and apoptosis. Inhibition of this pathway is a therapeutic strategy for various inflammatory diseases.
TNF-α Signaling Pathway
Caption: Simplified TNF-α signaling pathway leading to inflammatory gene expression and potential inhibition by this compound derivatives.
References
- 1. Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors [frontiersin.org]
- 3. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1H-Indole-6-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 1H-Indole-6-sulfonamide in various matrices. The methodologies described are based on established analytical techniques for sulfonamide compounds and are intended to serve as a comprehensive guide for developing and validating a robust quantification method for this compound.
Introduction
This compound is a molecule of interest in pharmaceutical research due to the prevalence of the indole and sulfonamide moieties in a wide range of biologically active compounds. Accurate and precise quantification of this compound is essential for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document outlines two primary analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of compounds with a suitable chromophore. The indole ring in this compound allows for sensitive detection by UV absorbance. This method is particularly suitable for the analysis of bulk drug substances and pharmaceutical formulations where the concentration of the analyte is relatively high.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low concentrations of this compound in complex biological matrices such as plasma, urine, and tissue homogenates. The use of Multiple Reaction Monitoring (MRM) ensures high specificity by monitoring a specific precursor-to-product ion transition for the analyte.
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters that can be expected for the analytical methods described. These values are based on established methods for similar sulfonamide compounds and serve as a benchmark for method development and validation.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~30 ng/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~100 ng/mL | ~0.1 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 15% |
Experimental Protocols
Protocol 1: Quantification of this compound in Pharmaceutical Formulations by HPLC-UV
Objective: To determine the concentration of this compound in a solid dosage form.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.
-
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound.
-
Transfer the powder to a volumetric flask and add a suitable volume of methanol to dissolve the active ingredient.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with methanol and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile: 0.1% Formic acid in water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for this compound)
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS
Objective: To determine the concentration of this compound in human plasma for pharmacokinetic studies.
Materials:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar sulfonamide)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation:
-
LC-MS/MS system (Triple Quadrupole)
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Procedure:
-
Standard and QC Sample Preparation:
-
Prepare stock solutions of this compound and the IS in methanol.
-
Prepare calibration standards (0.1 - 1000 ng/mL) and quality control (QC) samples (low, mid, high concentrations) by spiking blank human plasma with the appropriate amount of the this compound stock solution.
-
-
Sample Preparation (Solid Phase Extraction):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the IS working solution and vortex.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components (e.g., start with 95% A, ramp to 95% B, and re-equilibrate).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: To be determined by direct infusion. A plausible transition would be based on the fragmentation of the protonated molecule [M+H]⁺. For a molecular weight of 196.23, the precursor ion would be m/z 197.2. A likely product ion would result from the loss of SO₂, giving m/z 133.1.
-
Internal Standard: Determined based on the specific IS used.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
-
Signaling Pathways and Logical Relationships
The analytical methods described do not directly involve biological signaling pathways. However, the logical relationship in developing a quantitative analytical method follows a structured approach from method development and validation to routine sample analysis.
Conclusion
The protocols provided herein offer a detailed framework for the quantitative analysis of this compound using HPLC-UV and LC-MS/MS. While the HPLC-UV method is suitable for higher concentration samples, the LC-MS/MS method provides the necessary sensitivity and selectivity for bioanalytical applications. Researchers and scientists are encouraged to adapt and validate these methods according to their specific requirements and laboratory instrumentation. Adherence to proper validation guidelines is crucial to ensure the generation of reliable and accurate quantitative data.
Application Notes & Protocols: 1H-Indole-6-sulfonamide in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 1H-Indole-6-sulfonamide in high-throughput screening (HTS) assays. The focus is on the identification of potential inhibitors for therapeutically relevant enzyme targets.
Introduction to this compound
This compound is a heterocyclic compound featuring an indole nucleus fused with a sulfonamide group. The indole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2] The sulfonamide group is a key pharmacophore in a variety of drugs, including antibacterial agents and carbonic anhydrase inhibitors.[3][4] The combination of these two moieties in this compound makes it an attractive candidate for screening against various biological targets.
Potential Therapeutic Applications:
-
Anticancer: Targeting tumor-associated enzymes like carbonic anhydrases.[4]
-
Antimicrobial: Inhibition of essential bacterial enzymes such as dihydropteroate synthase (DHPS).[1][3][5]
-
Neuroinflammation: Modulation of protein-protein interactions, such as the Keap1-Nrf2 pathway.[6]
Target Selection for High-Throughput Screening
Based on the structural features of this compound, two primary enzyme classes are proposed as initial targets for HTS campaigns:
-
Carbonic Anhydrases (CAs): Sulfonamides are well-established inhibitors of CAs.[4] Specific isoforms, such as CA IX and CA XII, are overexpressed in various cancers, making them attractive targets for anticancer drug discovery.[4]
-
Dihydropteroate Synthase (DHPS): As structural analogs of p-aminobenzoic acid (PABA), sulfonamides can inhibit DHPS, an essential enzyme in the bacterial folic acid synthesis pathway.[3][5]
High-Throughput Screening Workflow
A typical HTS workflow for screening this compound against a target enzyme is depicted below. This workflow is designed to efficiently identify and validate potential "hits" from a compound library.
Experimental Protocol: Carbonic Anhydrase IX Inhibition Assay
This protocol describes a fluorescence-based assay to screen for inhibitors of human carbonic anhydrase IX (hCA IX), a key target in cancer therapy.[4]
4.1. Principle
The assay measures the esterase activity of hCA IX using fluorescein diacetate (FDA) as a substrate. Hydrolysis of FDA by hCA IX produces fluorescein, which is highly fluorescent. Inhibitors of hCA IX will decrease the rate of fluorescein production.
4.2. Materials and Reagents
-
Recombinant human Carbonic Anhydrase IX (hCA IX)
-
This compound
-
Acetazolamide (positive control inhibitor)
-
Fluorescein Diacetate (FDA)
-
Assay Buffer: 10 mM HEPES, pH 7.5
-
DMSO (for compound dilution)
-
384-well black, flat-bottom microplates
4.3. Assay Protocol
-
Compound Plating:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to create a concentration range for dose-response analysis (e.g., 100 µM to 1 nM).
-
Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well microplate.
-
Include wells with DMSO only (negative control) and Acetazolamide (positive control).
-
-
Enzyme Preparation and Addition:
-
Dilute hCA IX in assay buffer to the desired working concentration (e.g., 2X final concentration).
-
Dispense 10 µL of the diluted enzyme solution into each well containing the compounds.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
-
Substrate Addition and Signal Detection:
-
Prepare a 2X working solution of FDA in the assay buffer.
-
Add 10 µL of the FDA solution to each well to initiate the reaction. The final volume in each well will be 20 µL.
-
Immediately transfer the plate to a microplate reader.
-
Monitor the increase in fluorescence intensity over time (kinetic read) at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.
-
4.4. Data Analysis
-
Calculate the initial reaction velocity (V) for each well from the linear portion of the kinetic curve.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (V_compound - V_background) / (V_DMSO - V_background))
-
-
For dose-response curves, plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Data Presentation
The following table summarizes hypothetical screening data for this compound against hCA IX and a related isoform, hCA II, to assess selectivity.
| Compound | Target | Assay Format | IC50 (nM) | Selectivity (hCA II / hCA IX) |
| This compound | hCA IX | Fluorescence (Esterase) | 150 | 20 |
| hCA II | Fluorescence (Esterase) | 3000 | ||
| Acetazolamide (Control) | hCA IX | Fluorescence (Esterase) | 25 | 0.8 |
| hCA II | Fluorescence (Esterase) | 20 |
Signaling Pathway: Role of CA IX in Tumor Hypoxia
Carbonic anhydrase IX is a transmembrane enzyme whose expression is induced by hypoxia-inducible factor 1α (HIF-1α) in tumor cells.[4] It plays a crucial role in maintaining the intracellular pH by catalyzing the hydration of carbon dioxide to bicarbonate and a proton, contributing to an acidic tumor microenvironment which promotes tumor progression and metastasis.
Conclusion
This compound represents a promising scaffold for the discovery of novel enzyme inhibitors. The protocols and workflows outlined in these application notes provide a robust framework for initiating HTS campaigns against key therapeutic targets like carbonic anhydrases. Successful hit identification and subsequent lead optimization could pave the way for the development of new therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N’-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1H-Indole-6-sulfonamide as a Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes play a critical role in a variety of physiological processes, including pH homeostasis, CO2 transport, bone resorption, and electrolyte secretion.[3] The overexpression or dysfunction of certain CA isoforms has been implicated in several pathologies, such as glaucoma, epilepsy, obesity, and cancer, making them attractive targets for therapeutic intervention.[1]
The sulfonamide group (-SO2NH2) is a well-established zinc-binding group (ZBG) that is characteristic of a major class of CA inhibitors.[3] The deprotonated sulfonamide nitrogen coordinates to the Zn(II) ion in the enzyme's active site, effectively blocking its catalytic activity.[3] The indole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. The combination of the indole nucleus with a sulfonamide moiety has given rise to a promising class of carbonic anhydrase inhibitors with potential for isoform selectivity. While specific inhibitory data for the parent compound, 1H-Indole-6-sulfonamide, is not extensively documented in publicly available literature, numerous derivatives have been synthesized and evaluated, demonstrating the potential of this scaffold in the development of potent and selective CA inhibitors.
These application notes provide an overview of the inhibitory potential of the indole-6-sulfonamide scaffold, a detailed protocol for evaluating candidate inhibitors, and a summary of the inhibitory activity of representative derivatives.
Data Presentation: Inhibitory Activity of Indole-Sulfonamide Derivatives
The following table summarizes the in vitro inhibitory activity of various indole-sulfonamide derivatives against several human carbonic anhydrase (hCA) isoforms. The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates a more potent inhibitor.
| Compound ID | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Indole-1,2,3-triazole chalcone hybrid 6d | 18.8 | <100 | <100 | - | [4] |
| Indole-1,2,3-triazole chalcone hybrid 6q | 38.3 | <100 | <100 | - | [4] |
| Indole-1,2,3-triazole chalcone hybrid 6e | 50.4 | <100 | <100 | - | [4] |
| Indole-1,2,3-triazole chalcone hybrid 6o | - | <100 | <100 | 10.0 | [4] |
| Indole-1,2,3-triazole chalcone hybrid 6m | - | <100 | <100 | 25.0 | [4] |
| Indole-1,2,3-triazole chalcone hybrid 6f | - | <100 | <100 | 41.9 | [4] |
| Pyrazolo[4,3-c]pyridine Sulfonamide 1f | 58.8 | 6.6 | 907.5 | 473.2 | [5] |
| Pyrazolo[4,3-c]pyridine Sulfonamide 1g | 66.8 | 21.4 | 121.5 | 114.8 | [5] |
| Pyrazolo[4,3-c]pyridine Sulfonamide 1k | 88.3 | 5.6 | 421.4 | 34.5 | [5] |
| Acetazolamide (Standard Inhibitor) | 250.0 | 12.1 | 25.8 | 5.7 | [5] |
Note: The compounds listed are derivatives of the indole-sulfonamide scaffold and not this compound itself. The data is presented to illustrate the potential of this chemical class as carbonic anhydrase inhibitors.
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate Hydrolysis)
This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against various carbonic anhydrase isoforms. The assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically.
Materials and Reagents:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA)
-
This compound or its derivatives (test compounds)
-
Acetazolamide (positive control)
-
Assay Buffer: 20 mM HEPES, pH 7.4, containing 20 mM Na2SO4
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and acetazolamide in DMSO (e.g., 10 mM).
-
Prepare a stock solution of p-NPA in DMSO (e.g., 100 mM).
-
Prepare working solutions of the CA enzyme in the assay buffer to a final concentration of 5-12 nM.
-
-
Assay Protocol:
-
Add 140 µL of assay buffer to each well of a 96-well microplate.
-
Add 20 µL of the CA enzyme solution to the appropriate wells.
-
Add 20 µL of various concentrations of the test compound or positive control (prepared by serial dilution from the stock solution) to the wells. For the control (uninhibited reaction), add 20 µL of DMSO.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the p-NPA solution to all wells.
-
Immediately measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Determine the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibited / V_uninhibited)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km value are known. For this assay, a stopped-flow instrument is often used to determine Ki values directly by measuring the catalyzed CO2 hydration reaction.
-
Visualizations
Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides
Caption: Sulfonamide inhibitor binding to the zinc ion in the carbonic anhydrase active site.
Experimental Workflow for Carbonic Anhydrase Inhibition Assay
Caption: Step-by-step workflow for the in vitro carbonic anhydrase inhibition assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1H-Indole-6-sulfonamide and its Derivatives in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. When coupled with a sulfonamide moiety, the resulting indole-sulfonamide derivatives have emerged as a promising class of agents in cancer research. These compounds have demonstrated a wide range of anticancer activities, targeting various hallmarks of cancer through diverse mechanisms of action. This document provides a detailed overview of the application of 1H-Indole-6-sulfonamide and its closely related analogs in cancer research, including their synthesis, biological evaluation, and proposed mechanisms of action. While extensive research on the specific this compound isomer is still developing, this report consolidates available data on its derivatives and the broader class of indole-sulfonamides to provide a comprehensive resource.
Biological Activities and Data Presentation
Indole-sulfonamide derivatives have been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines. The anticancer activity is often influenced by the substitution pattern on both the indole ring and the sulfonamide group.
Cytotoxicity Data
The following tables summarize the in vitro anticancer activities of various indole-sulfonamide derivatives against several human cancer cell lines.
Table 1: Cytotoxic Activity of N-(1H-indol-6-yl)benzenesulfonamide Analogs
| Compound ID | R Group | Cancer Cell Line | IC50 (µM) |
| 128a | H | MCF-7 | > 50 |
| T47D | > 50 | ||
| 128b | 4-CH3 | MCF-7 | > 50 |
| T47D | > 50 | ||
| 128c | 4-OCH3 | MCF-7 | 35.4 |
| T47D | 42.1 | ||
| 128d | 4-F | MCF-7 | > 50 |
| T47D | > 50 | ||
| 128e | 4-Cl | MCF-7 | 28.7 |
| T47D | 33.5 | ||
| 128f | 4-NO2 | MCF-7 | 15.8 |
| T47D | 21.3 | ||
| 128g | 3-CF3 | MCF-7 | 12.5 |
| T47D | 18.9 |
Table 2: Cytotoxic Activity of Dihydrobenzo[cd]indole-6-sulfonamide Derivatives as TNF-α Inhibitors
| Compound ID | Structure | Cell-based TNF-α Inhibition IC50 (µM) |
| S10 | 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide | 14 |
| 4e | Analog of S10 | 3 |
Table 3: General Cytotoxic Activities of Other Indole-Sulfonamide Derivatives
| Derivative Type | Cancer Cell Line | IC50 Range (µM) | Notes |
| Monoindoles | HepG2, A549, MOLT-3 | 46.23 - 136.09 | Weak to moderate activity. |
| Hydroxyl-containing bisindoles | HepG2 | 7.37 - 26.00 | More potent than the reference drug etoposide. |
Mechanism of Action and Signaling Pathways
Indole-sulfonamides exert their anticancer effects through various mechanisms, often by inhibiting key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Key Molecular Targets:
-
Carbonic Anhydrases (CAs): Several indole-sulfonamide derivatives are potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII. These enzymes play a critical role in maintaining the acidic tumor microenvironment, which promotes tumor growth, invasion, and chemoresistance. Inhibition of CAs can disrupt pH regulation, leading to apoptosis.
-
Tubulin Polymerization: Some indole-sulfonamides interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.
-
Kinase Inhibition: Tyrosine kinases are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Certain indole-sulfonamides have been shown to inhibit various tyrosine kinases, thereby blocking these oncogenic signaling cascades.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is frequently hyperactivated in cancer. Some indazole-sulfonamide derivatives, structurally related to indole-sulfonamides, have shown potential to inhibit MAPK1, a key component of this pathway.
-
TNF-α Inhibition: As demonstrated with dihydrobenzo[cd]indole-6-sulfonamide derivatives, this class of compounds can act as inhibitors of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in cancer progression.
Signaling Pathway Diagrams
Caption: Inhibition of Carbonic Anhydrase IX by Indole-sulfonamides.
Caption: Potential Inhibition of the MAPK/ERK Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments commonly used in the evaluation of indole-sulfonamide derivatives.
Synthesis of N-(1H-indol-6-yl)benzenesulfonamide Analogs
This protocol is adapted from the synthesis of related compounds and provides a general procedure.
Workflow Diagram:
Caption: Synthetic Workflow for N-(1H-indol-6-yl)benzenesulfonamide Analogs.
Materials:
-
6-Nitroindole
-
Tin(II) chloride (SnCl₂)
-
Hydrochloric acid (HCl)
-
Acetic acid (AcOH)
-
Appropriately substituted benzenesulfonyl chloride
-
Pyridine or another suitable base
-
Dichloromethane (DCM) or other appropriate solvent
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reduction of 6-Nitroindole to 6-Aminoindole:
-
Dissolve 6-nitroindole in a mixture of acetic acid and hydrochloric acid.
-
Add a solution of tin(II) chloride in concentrated HCl dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude 6-aminoindole by column chromatography.
-
-
Sulfonylation of 6-Aminoindole:
-
Dissolve 6-aminoindole in a dry solvent such as dichloromethane or pyridine.
-
Add the desired benzenesulfonyl chloride derivative to the solution.
-
If not using pyridine as the solvent, add a base like triethylamine or pyridine to scavenge the HCl produced.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final N-(1H-indol-6-yl)benzenesulfonamide analog by column chromatography or recrystallization.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Workflow Diagram:
Caption: Workflow for the MTT Cytotoxicity Assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Indole-sulfonamide compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the indole-sulfonamide compounds in a complete culture medium. Remove the old medium from the wells and add the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Conclusion
This compound and its derivatives represent a versatile and promising scaffold for the development of novel anticancer agents. Their ability to target multiple cancer-related pathways, including pH regulation, cell division, and oncogenic signaling, underscores their therapeutic potential. The data and protocols presented herein provide a valuable resource for researchers in the field of oncology and drug discovery to further explore and optimize this important class of compounds. Further investigation into the specific biological activities and mechanisms of this compound is warranted to fully elucidate its potential as a cancer therapeutic.
Application Notes and Protocols for 1H-Indole-6-sulfonamide in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indole-6-sulfonamide belongs to the indole sulfonamide class of compounds, which have garnered significant interest in medicinal chemistry and drug discovery due to their potential as enzyme inhibitors. Various derivatives of indole sulfonamides have demonstrated inhibitory activity against a range of enzymes, including carbonic anhydrases, bacterial DapE, α-glucosidase, and aldose reductase.[1][2] This document provides a comprehensive guide for utilizing this compound as a tool for studying enzyme kinetics, including detailed experimental protocols and data presentation for related compounds.
Data Presentation: Inhibitory Activity of Representative Indole Sulfonamides
The following table summarizes the inhibitory activities of several indole and indoline sulfonamide derivatives against various enzyme targets. This data provides a reference for the potential potency and selectivity of this compound.
| Compound Class | Target Enzyme | Inhibitor/Derivative | IC50 | Kᵢ | Inhibition Type | Reference |
| Indoline-6-sulfonamide | DapE | N-acetyl-5-bromo-6-isoamylsulfonamide | >200 µM | - | - | [1] |
| Indoline-6-sulfonamide | DapE | N-acetyl-5-bromo-6-(piperidin-1-yl)sulfonamide | 130 µM | - | - | [1] |
| Isoindole-1,3-dione Sulfonamide | α-Glucosidase | Compound 4k | - | 0.049 µM | - | [2] |
| Isoindole-1,3-dione Sulfonamide | Aldose Reductase (ALR2) | Compound 4a | - | 0.211 µM | Competitive/Non-competitive | [2] |
| Isoindole-1,3-dione Sulfonamide | Tyrosinase | Compound 4d | - | 1.43 µM | Competitive/Non-competitive | [2] |
| Indoline-5-sulfonamide | Carbonic Anhydrase IX | 1-Acylated indoline-5-sulfonamides | - | up to 132.8 nM | - | [3] |
| Indoline-5-sulfonamide | Carbonic Anhydrase XII | 1-Acylated indoline-5-sulfonamides | - | up to 41.3 nM | - | [3] |
Experimental Protocols
General Protocol for Enzyme Inhibition Assay
This protocol describes a general method for determining the inhibitory effect of this compound on a target enzyme using a spectrophotometric assay.
Materials:
-
Target Enzyme
-
Substrate for the target enzyme
-
This compound
-
Assay Buffer (e.g., Tris-HCl, PBS, adjusted to optimal pH for the enzyme)
-
DMSO (for dissolving the inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare a stock solution of the enzyme in the assay buffer.
-
-
Serial Dilutions of Inhibitor:
-
Perform serial dilutions of the this compound stock solution in the assay buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in the assay is consistent and low (<1%).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
This compound at various concentrations
-
Enzyme solution
-
-
Include control wells:
-
No inhibitor control: Assay buffer, enzyme, and DMSO (at the same final concentration as the inhibitor wells).
-
No enzyme control: Assay buffer, substrate, and inhibitor.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the absorbance at the appropriate wavelength for the product formation over time using a microplate reader in kinetic mode.
-
Protocol for Determining Mode of Inhibition
This protocol outlines the steps to determine whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor.
Procedure:
-
Follow the general enzyme inhibition assay protocol.
-
Vary the concentration of the substrate while keeping the concentration of this compound constant.
-
Repeat the experiment with at least two different fixed concentrations of this compound.
-
Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Michaelis-Menten plot (V₀ vs. [S]).
-
Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the mode of inhibition.[4]
Visualizations
Caption: Experimental workflow for enzyme kinetic analysis.
Caption: Inhibition of a hypothetical signaling pathway.
References
- 1. Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoindole-1,3-Dione Sulfonamides as Potent Inhibitors of Glucosidase, Aldose Reductase, and Tyrosinase: A Molecular Docking and Enzyme Inhibition Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Khan Academy [khanacademy.org]
Application Notes and Protocols for Dissolving 1H-Indole-6-sulfonamide for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
1H-Indole-6-sulfonamide is a chemical compound of interest in various biological studies due to its structural motifs, the indole nucleus and the sulfonamide group, which are present in numerous pharmacologically active molecules. Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in in vitro assays. Like many indole and sulfonamide derivatives, this compound is anticipated to have low aqueous solubility, necessitating the use of an organic solvent for the preparation of stock solutions. This document provides a detailed protocol for the solubilization of this compound for use in cell-based assays and other in vitro experimental systems.
Data Presentation: Solubility and Stock Solution Parameters
The following table summarizes the recommended solvents, concentrations, and storage conditions for this compound. These recommendations are based on common practices for handling compounds with similar chemical properties.
| Parameter | Recommendation | Rationale & Remarks |
| Primary Solvent | Dimethyl sulfoxide (DMSO), anhydrous | DMSO is a strong aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor aqueous solubility. Use of anhydrous DMSO is recommended to minimize degradation over long-term storage. |
| Alternative Solvents | Ethanol, Dimethylformamide (DMF) | Ethanol can be used but is more volatile. DMF is also effective but generally more toxic to cells than DMSO. The compatibility of any alternative solvent with the specific assay and cell line must be validated.[1] |
| Stock Solution Concentration | 10-50 mM in 100% DMSO | Preparing a concentrated stock solution allows for minimal addition of the organic solvent to the final assay medium, thereby reducing the risk of solvent-induced artifacts or toxicity. |
| Storage of Stock Solution | -20°C or -80°C in small aliquots | To maintain compound integrity, store the DMSO stock solution in tightly sealed vials, protected from light. Aliquoting minimizes freeze-thaw cycles which can degrade the compound.[2] For long-term storage, overlaying with an inert gas like argon or nitrogen can be considered.[2] |
| Stability of Stock Solution | Generally stable for months at ≤ -20°C | While specific stability data for this compound is not readily available, indole and sulfonamide compounds in DMSO are typically stable under proper storage conditions.[3][4] It is best practice to prepare fresh working solutions for each experiment.[2] |
| Final DMSO Concentration in Assay | ≤ 0.5% (v/v), ideally ≤ 0.1% (v/v) | High concentrations of DMSO can be toxic to cells and may affect experimental outcomes.[1][5] It is crucial to determine the maximum tolerable DMSO concentration for the specific cell line being used and to include a vehicle control (media with the same final DMSO concentration) in all experiments.[1][5] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the preparation of a this compound stock solution and subsequent working solutions for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, pre-warmed cell culture medium
-
Pipettes and sterile filter tips
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: The molecular weight of this compound (C₈H₈N₂O₂S) is 196.23 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 1.96 mg of the compound.
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube or vial. Add 1 mL of anhydrous DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, brief sonication in a water bath may aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
-
Thawing the Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
Serial Dilution (if necessary): For creating a range of concentrations, it is best to perform serial dilutions of the DMSO stock solution in 100% DMSO before diluting into the aqueous medium. This ensures that the final DMSO concentration remains constant across all treatments.
-
Dilution into Culture Medium:
-
Pre-warm the required volume of cell culture medium to 37°C.
-
To prepare a 10 µM working solution from a 10 mM stock (a 1:1000 dilution), add 1 µL of the stock solution to 999 µL of the pre-warmed medium. This will result in a final DMSO concentration of 0.1%.
-
It is crucial to add the DMSO stock to the medium while gently vortexing or swirling the medium to ensure rapid dispersion and prevent precipitation.[2] Adding the stock solution directly into the full volume of media can cause the compound to "crash out" of solution.[2]
-
-
Final Preparation and Use: After dilution, gently mix the working solution again. Visually inspect for any signs of precipitation. Use the freshly prepared working solution immediately for your in vitro assay. Always include a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound.
Mandatory Visualization
The following diagrams illustrate the key workflows described in this protocol.
Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.
Caption: Workflow for preparing a working solution of this compound for in vitro assays.
Troubleshooting
-
Precipitation upon dilution in media: This is a common issue for hydrophobic compounds.[1]
-
Solution 1: Lower the concentration of the DMSO stock solution (e.g., to 1 mM) and adjust the dilution factor accordingly, ensuring the final DMSO concentration remains below the toxic limit.[1]
-
Solution 2: Pre-dilute the compound in a small volume of serum before adding it to the rest of the medium, as protein binding can sometimes improve solubility.[1]
-
Solution 3: Ensure the cell culture medium is pre-warmed to 37°C before adding the compound.
-
-
Cell Toxicity: If toxicity is observed even at low compound concentrations, it may be due to the DMSO.
References
Application Notes and Protocols: 1H-Indole-6-sulfonamide Derivatives in Cellular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
While 1H-Indole-6-sulfonamide itself is not established as a direct molecular probe for cellular imaging, the indole-sulfonamide scaffold is a versatile pharmacophore utilized in the development of targeted therapies and probes. Derivatives of this core structure have been synthesized and evaluated for various biological activities, including enzyme inhibition and anticancer effects. These compounds serve as valuable tools for studying cellular processes and hold potential for the future development of novel imaging agents.
These application notes provide an overview of the synthesis, biological evaluation, and potential applications of this compound derivatives. The protocols and data presented are compiled from methodologies used in the study of related sulfonamide-based compounds and serve as a guide for researchers interested in exploring this chemical class.
Data Presentation: Biological Activity of Indole-Sulfonamide Derivatives
The following table summarizes the biological activity of representative indole-sulfonamide derivatives from preclinical studies. This data highlights their potential as inhibitors of specific cellular targets.
| Compound Class | Target | Assay Type | Key Findings (IC50/EC50) | Reference |
| N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs | Mitochondrial ATP Production | Cytotoxicity Assay (Pancreatic Cancer Cell Lines) | Several analogs with IC50 < 5 µM | [1] |
| N-(1H-indazol-6-yl)benzenesulfonamide Derivatives | Polo-like kinase 4 (PLK4) | In vitro enzyme activity assay | Compound K22 exhibited an IC50 of 0.1 nM | [2] |
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl Derivatives | Carbonic Anhydrase IX (CAIX) (in silico) | Molecular Docking | Good membrane permeability and cytoplasmic dispersion | [3] |
| Sulfonamide-conjugated metal complexes | Carbonic Anhydrase (CA) I, II, IX, XII | CA inhibition assay | Varies depending on the metal complex and CA isoform | [4] |
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl/Alkyl Indole-6-sulfonamide Derivatives
This protocol describes a general method for the synthesis of N-substituted indole-6-sulfonamide derivatives, a common synthetic route for creating libraries of these compounds for screening purposes.
Workflow Diagram:
Caption: General workflow for the synthesis of this compound derivatives.
Materials:
-
1H-Indole-6-sulfonyl chloride
-
Appropriate primary or secondary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable base
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1H-Indole-6-sulfonyl chloride (1.0 equivalent) in anhydrous DCM.
-
To this solution, add the desired amine (1.1 equivalents) followed by the slow addition of TEA (2.0 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench it by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na2SO4.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the pure product and concentrate to yield the final N-substituted this compound derivative.
-
Characterize the final compound using techniques such as NMR (¹H, ¹³C) and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to screen indole-sulfonamide derivatives for their ability to inhibit a specific protein kinase, such as PLK4.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Purified recombinant kinase (e.g., PLK4)
-
Specific kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test indole-sulfonamide derivatives dissolved in DMSO
-
Kinase assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Multi-well microplates (e.g., 96-well or 384-well)
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, add a small volume of each compound dilution. Include controls for 100% kinase activity (DMSO vehicle) and no kinase activity (no enzyme).
-
Prepare a solution of the kinase in the assay buffer and add it to each well containing the test compound.
-
Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
-
Prepare a solution containing the kinase substrate and ATP in the assay buffer.
-
Initiate the kinase reaction by adding the substrate/ATP solution to all wells.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction and detect the remaining ATP (or the product formed) by adding the kinase detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway
PLK4 Inhibition by N-(1H-indazol-6-yl)benzenesulfonamide Derivatives
The diagram below illustrates the central role of PLK4 in centriole duplication and how its inhibition by specific sulfonamide derivatives can disrupt this process, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of PLK4-mediated centriole duplication by a sulfonamide derivative.
Conclusion
The this compound scaffold represents a promising starting point for the design of potent and selective inhibitors of various cellular targets. While its direct application as a fluorescent probe for cellular imaging is not yet established, the functionalization of this core structure could lead to the development of novel imaging agents. The protocols and data provided herein offer a foundation for researchers to synthesize, evaluate, and potentially modify these compounds for a wide range of applications in chemical biology and drug discovery. Future work could focus on conjugating fluorophores to biologically active indole-sulfonamide derivatives to create targeted probes for visualizing specific enzymes or pathways within living cells.
References
- 1. Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of sulfonamide conjugates of Cu(ii), Ga(iii), In(iii), Re(v) and Zn(ii) complexes: carbonic anhydrase inhibition studies and cellular imaging investigations - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Design and Synthesis of Novel 1H-Indole-6-sulfonamide Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design, synthesis, and biological evaluation of novel 1H-Indole-6-sulfonamide analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The indole scaffold, a privileged structure in drug discovery, combined with the sulfonamide group, known for its strong binding capabilities, offers a versatile platform for developing novel therapeutic agents.[1][3]
Design Rationale
The design of novel this compound analogs often focuses on several key strategies to enhance biological activity and selectivity. These include:
-
Scaffold Hopping and Isosteric Replacement: Modifying the core indole or sulfonamide structure to explore new chemical space and improve physicochemical properties.
-
Structure-Activity Relationship (SAR) Studies: Systematically altering substituents on the indole ring, the sulfonamide nitrogen, and the phenyl ring of the benzenesulfonamide moiety to understand their impact on activity.[4]
-
Target-Oriented Design: Designing analogs to inhibit specific biological targets such as tubulin, various kinases, or enzymes like carbonic anhydrase and aromatase.[5][6][7][8] Molecular docking and computational modeling are often employed to predict binding interactions and guide the design process.[6][9]
Data Presentation: Biological Activity of Indole Sulfonamide Analogs
The following tables summarize the quantitative biological data for various this compound and related analogs from recent studies.
Table 1: Anticancer Activity of Indole-Sulfonamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Compound 18 | HeLa, A549, HCT116, MCF-7 | 0.24 - 0.59 | Tubulin Polymerization Inhibition | [5] |
| Compound 30 | HepG2 | 7.37 | Cytotoxic Activity | [3][9] |
| Compound 31 | MOLT-3 | Not specified, but noted as active | Cytotoxic Activity | [9] |
| Compound 36 | MOLT-3 | Not specified, but noted as active | Cytotoxic Activity | [9] |
| Compound K22 | MCF-7 | 1.3 | PLK4 Inhibition | [10] |
| Compound 4e | Not specified (cell-based assay) | 3.0 | TNF-α Inhibition | [11] |
| Various Analogs | Pancreatic Cancer Cell Lines | <5 (for 6 compounds) | Metabolic Inhibition of ATP Production | [12] |
Table 2: Enzyme Inhibitory Activity of Indole-Sulfonamide Derivatives
| Compound ID | Target Enzyme | IC50 / Ki (nM) | Reference |
| Various Analogs | Aromatase | Sub-micromolar range for 4 compounds | [6] |
| Compound 2a | Carbonic Anhydrase II (hCA II) | 5.9 (Ki) | [13] |
| Compound 2b | Carbonic Anhydrase II (hCA II) | 7.3 (Ki) | [13] |
| Compound 2d | Carbonic Anhydrase II (hCA II) | 7.1 (Ki) | [13] |
| Compound K22 | PLK4 Kinase | 0.1 (IC50) | [10] |
| Various Analogs | α-glucosidase | 1.10 - 10.90 (µM) | [14] |
| Various Analogs | α-amylase | 0.70 - 11.30 (µM) | [14] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Analogs
This protocol outlines a general method for the synthesis of N-substituted 1H-indole-6-sulfonamides, a common route involving the reaction of a substituted aniline with an indole-6-sulfonyl chloride.
Materials:
-
1H-Indole-6-sulfonyl chloride
-
Appropriately substituted anilines or other amines
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the substituted aniline (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add pyridine (1.2 - 1.5 eq) to the solution and stir at room temperature for 10 minutes.
-
Addition of Sulfonyl Chloride: Dissolve 1H-Indole-6-sulfonyl chloride (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring aniline solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl solution, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound analog.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Tubulin Polymerization Assay
This protocol is for evaluating the inhibitory effect of novel compounds on tubulin polymerization, a key mechanism for some anticancer agents.[5]
Materials:
-
Tubulin (e.g., from bovine brain), >99% pure
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP) solution
-
Test compounds dissolved in DMSO
-
Paclitaxel (positive control for polymerization promotion)
-
Colchicine or Vinblastine (positive controls for polymerization inhibition)
-
A temperature-controlled spectrophotometer/fluorometer capable of reading 340 nm or using a fluorescence reporter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of tubulin in General Tubulin Buffer.
-
Prepare a stock solution of GTP.
-
Prepare serial dilutions of the test compounds and control compounds in the buffer. The final DMSO concentration should be kept low (e.g., <1%).
-
-
Assay Setup:
-
In a 96-well plate, add the tubulin solution to each well.
-
Add the test compounds or control compounds at various concentrations to the respective wells.
-
Include a vehicle control (DMSO) and positive/negative controls.
-
-
Initiation of Polymerization:
-
Incubate the plate at 37 °C for a few minutes to equilibrate.
-
Initiate the polymerization by adding GTP to all wells.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance at 340 nm or fluorescence at appropriate wavelengths over time (e.g., every minute for 60 minutes) at 37 °C. An increase in absorbance/fluorescence indicates tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance/fluorescence versus time for each concentration of the test compound.
-
Determine the rate of polymerization for each concentration.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%, by plotting the percentage of inhibition against the compound concentration.
-
Protocol 3: MTT Cell Viability Assay
This protocol is a standard colorimetric assay for assessing the cytotoxic effect of compounds on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at ~570 nm.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.
-
Include a vehicle control (medium with the same percentage of DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37 °C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value, the concentration at which 50% of cell growth is inhibited.
-
Visualizations
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound analogs.
Signaling Pathway: Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization by indole-sulfonamide analogs.
Experimental Workflow: Cell-Based Assay
Caption: Standard workflow for evaluating the cytotoxicity of synthesized compounds.
References
- 1. Synthesis of biologically active sulfonamide-based indole analogs: a review - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, biological evaluation, and docking study of indole aryl sulfonamides as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 1H-Indole-6-sulfonamide in Antimicrobial Activity Studies
Disclaimer: As of the latest literature review, specific antimicrobial activity data for 1H-Indole-6-sulfonamide has not been published. The following application notes and protocols are provided as a general framework for the investigation of this compound's potential antimicrobial properties, based on the well-established characteristics of the broader sulfonamide and indole derivative classes of molecules. The quantitative data presented is for structurally related compounds to serve as a reference.
Introduction
The indole scaffold is a prominent heterocyclic structure found in numerous biologically active compounds, and its derivatives have shown promise for a range of therapeutic applications, including as antimicrobial agents.[1] Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used and function by inhibiting bacterial folic acid synthesis.[2] The conjugation of an indole ring with a sulfonamide moiety, specifically as this compound, presents a novel scaffold for the development of new antimicrobial agents. This document provides an overview of the potential antimicrobial applications of this compound, along with detailed protocols for its evaluation.
Mechanism of Action: Sulfonamide Inhibition of Folic Acid Synthesis
Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to folic acid. Bacteria must synthesize their own folic acid, as they cannot utilize preformed sources from their environment. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides bind to the active site of DHPS, halting the folic acid synthesis pathway. This disruption ultimately inhibits the production of purines and thymidine, which are necessary for DNA and RNA synthesis, leading to a bacteriostatic effect.[3]
Data Presentation: Antimicrobial Activity of Related Indole Sulfonamide Derivatives
The following tables summarize the antimicrobial activity of various indole sulfonamide derivatives against a panel of pathogenic bacteria and fungi. This data can serve as a benchmark for evaluating the potential efficacy of this compound.
Table 1: Antibacterial Activity of Indolenyl Sulfonamide Derivatives
| Compound | E. coli (MIC µg/mL) | S. flexneri (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | S. typhi (MIC µg/mL) | S. aureus (MIC µg/mL) | B. subtilis (MIC µg/mL) |
| Indolenyl-sulfanilamide | >100 | 50 | 100 | 100 | 25 | 50 |
| Indolenyl-sulfaguanidine | 50 | 25 | 100 | 50 | 25 | 25 |
| Indolenyl-sulfathiazole | 25 | 25 | 50 | 25 | 12.5 | 12.5 |
| Indolenyl-sulfamethoxazole | 12.5 | 12.5 | 25 | 12.5 | 12.5 | 12.5 |
| Ciprofloxacin (Control) | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 |
Data adapted from a study on indolenyl sulfonamides derived from indole-3-carboxaldehyde.[4][5]
Table 2: Antifungal Activity of Indolenyl Sulfonamide Derivatives
| Compound | T. longifusus (MIC µg/mL) | C. albicans (MIC µg/mL) | A. flavus (MIC µg/mL) | M. canis (MIC µg/mL) | F. solani (MIC µg/mL) | C. glabrata (MIC µg/mL) |
| Indolenyl-sulfanilamide | >100 | 100 | >100 | >100 | >100 | >100 |
| Indolenyl-sulfaguanidine | 100 | 50 | 100 | 100 | 100 | 100 |
| Indolenyl-sulfathiazole | 50 | 25 | 50 | 50 | 50 | 50 |
| Indolenyl-sulfamethoxazole | 25 | 12.5 | 25 | 25 | 25 | 25 |
| Fluconazole (Control) | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 |
Data adapted from a study on indolenyl sulfonamides derived from indole-3-carboxaldehyde.[4][5]
Experimental Protocols
The following are generalized protocols for assessing the antimicrobial activity of a novel compound such as this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is widely used for quantitative assessment of antimicrobial susceptibility.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains of interest
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin)
-
Negative control (DMSO)
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this suspension in the appropriate test broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Serial Dilution of the Test Compound:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well. This creates a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compound. This will bring the final volume to 200 µL and further dilute the compound and inoculum by a factor of 2.
-
-
Controls:
-
Positive Control: A well containing broth and inoculum but no test compound.
-
Negative Control (Sterility): A well containing only broth to check for contamination.
-
Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound.
-
-
Incubation:
-
Seal the plate and incubate at 35-37°C for 18-24 hours for most bacteria, or at a temperature and duration appropriate for the fungal species being tested.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a plate reader.
-
Protocol 2: Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip to create wells
-
This compound solution of known concentration
-
Control antibiotic discs or solutions
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Evenly streak the swab over the entire surface of an MHA plate in three different directions to ensure uniform growth.
-
-
Well Creation and Compound Application:
-
Allow the plate to dry for 5-15 minutes.
-
Using a sterile cork borer (e.g., 6 mm diameter), create uniform wells in the agar.
-
Carefully add a fixed volume (e.g., 50-100 µL) of the this compound solution into a well.
-
Add control antibiotic and solvent to separate wells.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement:
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the initial screening and evaluation of a novel antimicrobial compound.
References
- 1. Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1H-Indole-6-sulfonamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of 1H-Indole-6-sulfonamide. The information is presented in a question-and-answer format to directly address potential challenges during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
A1: The most common and direct synthetic route involves a two-step process. The first step is the electrophilic sulfonation of 1H-indole to produce the key intermediate, 1H-indole-6-sulfonyl chloride. The second step is the subsequent reaction of this sulfonyl chloride with an ammonia source to yield the final product, this compound.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide: Step 1 - Synthesis of 1H-Indole-6-sulfonyl chloride
Q2: I am getting a low yield of 1H-indole-6-sulfonyl chloride. What are the potential causes and how can I improve it?
A2: Low yields in the sulfonation of indole are often attributed to several factors, including the choice of sulfonating agent, reaction temperature, and the formation of isomers.
Common Issues and Solutions:
-
Degradation of Starting Material: Indole is sensitive to strongly acidic and oxidative conditions, which can lead to polymerization or degradation.
-
Formation of Multiple Isomers: Sulfonation of indole can potentially occur at different positions on the ring.
-
Solution: Controlling the reaction temperature is crucial. Lower temperatures generally favor sulfonation at specific positions.[3] Careful monitoring of the reaction by TLC or LC-MS can help in determining the optimal time to stop the reaction to maximize the desired isomer.
-
-
Hydrolysis of the Product: The 1H-indole-6-sulfonyl chloride product is highly reactive and sensitive to moisture, which can cause it to hydrolyze back to the sulfonic acid, thereby reducing the isolated yield of the desired product.
Data Presentation: Optimizing Sulfonation Conditions
The following table summarizes how different reaction parameters can influence the yield of 1H-indole-6-sulfonyl chloride.
| Parameter | Condition A | Condition B | Condition C | Yield (%) | Observations |
| Sulfonating Agent | Chlorosulfonic Acid | Fuming Sulfuric Acid | SOCl₂ | 35-45% | Chlorosulfonic acid often provides a cleaner reaction for producing sulfonyl chlorides directly.[1] |
| Temperature | 0 °C | Room Temperature | 50 °C | 40% | Lower temperatures are generally preferred to minimize side reactions and degradation of the indole ring.[1] |
| Reaction Time | 2 hours | 6 hours | 12 hours | 38% | Prolonged reaction times may lead to increased byproduct formation. Monitor by TLC for optimal endpoint.[1] |
Note: The yield data is based on analogous reactions reported in the literature for similar indole derivatives and serves as a guideline for optimization.[1]
Troubleshooting Guide: Step 2 - Synthesis of this compound
Q3: The conversion of 1H-indole-6-sulfonyl chloride to the sulfonamide is inefficient. What are the common problems and solutions?
A3: Inefficiencies in this step are typically due to the reactivity of the sulfonyl chloride, the choice of base and solvent, and the potential for side reactions.
Caption: Troubleshooting workflow for the amination step.
Common Issues and Solutions:
-
Hydrolysis of Sulfonyl Chloride: This is a primary side reaction. The sulfonyl chloride can react with any water present to form the corresponding sulfonic acid, which will not proceed to the sulfonamide.[2]
-
Low Reactivity of Ammonia Source: While aqueous ammonia can be used, ensuring a sufficient excess and adequate mixing is important to drive the reaction to completion.
-
Solution: Use a moderate excess of the ammonia solution. Alternatively, using ammonia gas bubbled through an anhydrous solvent can improve yields by avoiding water.
-
-
Difficult Product Isolation: The product may have some solubility in the aqueous phase, leading to loss during workup.
-
Solution: After quenching the reaction, ensure the pH is neutral or slightly basic before extraction with an organic solvent like ethyl acetate. Multiple extractions may be necessary.
-
Data Presentation: Optimizing Amination Conditions
| Parameter | Condition A | Condition B | Condition C | Yield (%) | Observations |
| Ammonia Source | Aq. NH₃ (28%) | NH₄Cl / Base | NH₃ (gas) in THF | 60-70% | Anhydrous conditions using ammonia gas generally provide higher yields by preventing hydrolysis of the sulfonyl chloride.[2][4] |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile | 65% | Aprotic solvents that can dissolve both the sulfonyl chloride and have some miscibility with the amine source are preferred.[2] |
| Base (if applicable) | Triethylamine (TEA) | Pyridine | None (with excess NH₃) | 68% | When using an ammonium salt, a non-nucleophilic base is required. Excess ammonia can often act as both the nucleophile and the base.[1] |
Note: The yield data is illustrative and based on general procedures for sulfonamide synthesis.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride (Analogous Procedure) [1]
-
To a stirred solution of 2-oxo-1,2-dihydrobenzo[cd]indone (1.0 g, 5.9 mmol), cool the reaction vessel to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (3.2 mL) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture into ice water (20 mL).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with cold water (2 x 10 mL) and dry to yield the product.
Protocol 2: General Procedure for the Synthesis of N-Substituted Sulfonamides (Analogous Procedure) [1]
-
Dissolve 1H-indole-6-sulfonyl chloride (100 mg, ~0.44 mmol) in a suitable anhydrous solvent (e.g., 5 mL DMF or DCM).
-
Add a base such as triethylamine (0.4 mL) and a catalytic amount of DMAP (20 mg).
-
Add the desired amine (in this case, an ammonia source like aqueous ammonia, ~0.44 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with water and extract the product with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with water, saturated NH₄Cl solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Disclaimer: The provided protocols and data are based on published syntheses of analogous compounds and general chemical principles. Researchers should adapt and optimize these procedures for their specific experimental setup and safety considerations.
References
Troubleshooting 1H-Indole-6-sulfonamide solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Indole-6-sulfonamide. The content is designed to address common solubility issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My this compound will not dissolve in my aqueous assay buffer. What is the recommended starting solvent?
A1: Due to the generally low aqueous solubility of many indole sulfonamide derivatives, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose in biological assays.[1][2] Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This stock can then be serially diluted into your aqueous assay buffer to the final desired concentration.
Q2: I observed precipitation when I diluted my DMSO stock of this compound into my aqueous buffer. What is happening?
A2: This phenomenon is common for compounds with low aqueous solubility and is often referred to as "crashing out." A clear stock solution in 100% DMSO does not guarantee solubility in an aqueous environment. The significant change in solvent polarity upon dilution into the buffer can cause the compound to exceed its solubility limit and precipitate.[3] This is a kinetic solubility issue, where the compound does not have sufficient time to reach a stable, dissolved state in the new solvent mixture.[4]
Q3: What is the maximum concentration of DMSO that is acceptable in my cell-based or enzymatic assay?
A3: As a general guideline, the final concentration of DMSO in an assay should be kept as low as possible, typically below 1% (v/v). For particularly sensitive cell-based assays, a final DMSO concentration of less than 0.1% is often recommended to avoid off-target effects or cytotoxicity.[2] It is crucial to maintain a consistent final DMSO concentration across all experimental and control wells.
Q4: How can I determine the aqueous solubility of my batch of this compound?
A4: You can determine the kinetic solubility using several methods. The shake-flask method is a common approach where an excess of the compound is agitated in the buffer for a set period, followed by filtration or centrifugation and quantification of the dissolved compound in the supernatant by HPLC-UV or a similar method.[4] For higher throughput, nephelometry, which measures light scattering from undissolved particles, can be used to estimate the concentration at which precipitation occurs.[5][6][7]
Q5: Are there any general strategies to improve the solubility of this compound in my experiments?
A5: Yes, several techniques can be employed to enhance the solubility of poorly soluble compounds. These include:
-
Co-solvents: Adding a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) to the aqueous buffer can increase solubility.[8]
-
pH Adjustment: The solubility of ionizable compounds is pH-dependent. Since the sulfonamide group is weakly acidic, adjusting the pH of the buffer may alter the solubility of this compound.[9][10]
-
Use of Excipients: In some cases, the addition of non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations (0.001-0.01%) or cyclodextrins can help to solubilize the compound.[2][8] However, you must first confirm that these additives do not interfere with your assay.
Troubleshooting Guides
Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.
| Potential Cause | Suggested Solution | Expected Outcome |
| High Supersaturation | Decrease the final concentration of the compound in the assay. | The compound remains in solution at a lower, more soluble concentration. |
| Rapid Solvent Shift | Employ a serial dilution strategy. First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer. | A more gradual change in solvent polarity can prevent the compound from precipitating.[2] |
| Low Kinetic Solubility | Increase the mixing energy upon dilution (e.g., vortexing or rapid pipetting up and down). | Improved mixing can help to keep the compound in a supersaturated but dissolved state for a longer period. |
Issue 2: Compound appears soluble initially but precipitates over the course of the assay.
| Potential Cause | Suggested Solution | Expected Outcome |
| Thermodynamic Insolubility | The compound concentration is above its thermodynamic (equilibrium) solubility limit. Lower the compound concentration. | The compound remains soluble throughout the assay at a concentration below its thermodynamic solubility. |
| Temperature Fluctuations | Ensure all assay components and the environment (e.g., plate reader, incubator) are maintained at a constant, controlled temperature. | Stable temperature conditions prevent temperature-induced changes in solubility and precipitation.[11] |
| Compound Instability | The compound may be degrading over time, and the degradation products may be less soluble. Assess the stability of the compound in the assay buffer over the time course of the experiment. | If the compound is found to be unstable, a shorter assay incubation time may be necessary to obtain reliable data before significant degradation and precipitation occur. |
Quantitative Data Summary
| Solvent | General Solubility | Notes |
| Water/Aqueous Buffers | Generally low to very low | Solubility is often pH-dependent.[7][9] |
| Dimethyl Sulfoxide (DMSO) | Generally high | Commonly used to prepare concentrated stock solutions.[1][12] |
| Ethanol/Methanol | Moderate to high | Can be used as co-solvents to improve aqueous solubility.[13] |
| Acetone | Moderate to high | |
| Chloroform, Ether, Benzene | Generally low |
This table provides general guidance. Actual solubility can vary depending on the specific substituent groups on the indole and sulfonamide moieties.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility by the Shake-Flask Method
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Microcentrifuge tubes
-
Orbital shaker
-
Microcentrifuge
-
HPLC-UV system
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Add an excess amount of the compound from the DMSO stock to a microcentrifuge tube containing a known volume of the aqueous buffer. The final DMSO concentration should be kept constant and low (e.g., 1%).
-
Seal the tubes and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours for kinetic solubility).[4]
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved compound.
-
Carefully collect the supernatant, ensuring no solid material is transferred.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method with a standard curve.
Protocol 2: Preparation of a Solution Using a Co-solvent System
Objective: To prepare a working solution of this compound in an aqueous buffer using a co-solvent to improve solubility.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (or another suitable co-solvent like PEG 400)
-
Aqueous buffer of choice
Procedure:
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
In a separate tube, prepare the co-solvent/buffer mixture. The final concentration of the co-solvent should be determined based on preliminary tests to ensure it does not interfere with the assay. A common starting point is 10% ethanol in the final aqueous solution.
-
Add the required volume of the DMSO stock solution to the co-solvent/buffer mixture while vortexing to ensure rapid and complete mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use in the assay.
Visualizations
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. enamine.net [enamine.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WWAD: the most comprehensive small molecule World Wide Approved Drug database of therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of 1H-Indole-6-sulfonamide in solution
Welcome to the technical support center for 1H-Indole-6-sulfonamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered during experiments with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a decrease in purity over a short period. What are the likely causes?
A1: The degradation of this compound in solution can be attributed to several factors, primarily hydrolysis, oxidation, and photolysis. The indole ring is susceptible to oxidation, while the sulfonamide group can undergo hydrolysis, particularly under acidic conditions. Exposure to light can also accelerate degradation.
Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?
A2: Generally, sulfonamides exhibit greater stability in neutral to alkaline conditions and are more prone to degradation under acidic conditions. The anionic form of sulfonamides, which is more prevalent at higher pH, is less susceptible to hydrolysis. For indole derivatives, extreme pH values can also lead to degradation. Therefore, maintaining a pH between 7 and 9 is a recommended starting point for enhancing stability.
Q3: I'm observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A3: This is likely due to the low aqueous solubility of the compound, a common characteristic of sulfonamides. To address this, you can try the following:
-
Optimize the final concentration of the organic solvent: Ensure the final concentration of DMSO is as low as possible (typically <1%) to avoid interference with your experiment while maintaining solubility.
-
Adjust the pH of your buffer: As sulfonamides are weakly acidic, increasing the pH of the aqueous buffer can ionize the molecule, thereby increasing its solubility.
-
Use co-solvents or solubility enhancers: In addition to DMSO, other water-miscible organic solvents or excipients like cyclodextrins can be explored to improve solubility.
Q4: How should I store my stock and working solutions of this compound to ensure maximum stability?
A4: To minimize degradation, solutions should be stored under the following conditions:
-
Protection from Light: Use amber vials or wrap containers in aluminum foil to prevent photolytic degradation.
-
Controlled Temperature: Store solutions at low temperatures (e.g., 4°C or -20°C). Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can help prevent oxidation.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
Symptom: HPLC analysis shows a significant decrease in the main compound peak and the appearance of new peaks within hours or a few days of solution preparation.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | - Adjust the pH of the solution to the neutral or slightly alkaline range (pH 7-9).- Avoid strongly acidic conditions.- Prepare fresh solutions before use. |
| Oxidation | - Use deoxygenated solvents to prepare solutions.- Store solutions under an inert atmosphere (e.g., nitrogen or argon).- Consider adding antioxidants, but verify their compatibility with your experimental system. |
| Photodegradation | - Protect solutions from light at all times by using amber vials or covering containers with aluminum foil. |
| Elevated Temperature | - Store stock and working solutions at reduced temperatures (e.g., 4°C or -20°C).- Avoid leaving solutions at room temperature for extended periods. |
Issue 2: Inconsistent Results in Biological Assays
Symptom: High variability in experimental results between different batches of the compound solution or over the duration of an experiment.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Time-dependent Degradation | - Prepare fresh dilutions of the compound immediately before each experiment.- If the experiment is lengthy, consider the stability of the compound under the assay conditions (temperature, media) and plan accordingly. |
| Adsorption to Labware | - Hydrophobic compounds can adsorb to plastic surfaces.- Use low-adhesion microplates or glassware to minimize this effect. |
| Precipitation in Assay Media | - Visually inspect for any precipitation after adding the compound to the assay media.- Consider filtering the final diluted solution through a 0.22 µm filter before use.- Re-evaluate the solubility of the compound in the final assay buffer. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance.
Objective: To investigate the stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid this compound in a 60°C oven for 48 hours.
-
Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.
-
-
Photolytic Degradation:
-
Expose a 0.1 mg/mL solution of this compound to a photostability chamber (with UV and visible light) for 24 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
-
Analysis: Analyze all samples, including an unstressed control, by a suitable stability-indicating HPLC-UV/MS method. Compare the chromatograms to identify degradation products and calculate the percentage of degradation.
Protocol 2: Stability-Indicating HPLC Method Development
A validated, stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.
Objective: To develop an HPLC method to assess the stability of this compound.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector. A mass spectrometer (MS) detector is recommended for the identification of degradation products.
-
Column: A reversed-phase column, such as a C18 column (e.g., 150 mm x 4.6 mm, 5 µm), is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Method Development:
-
Inject the unstressed sample and each of the stressed samples from the forced degradation study.
-
Optimize the gradient, flow rate, and column temperature to achieve good separation between the parent peak and all degradation product peaks.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
-
-
Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: A troubleshooting workflow for identifying the cause of compound degradation.
Caption: An experimental workflow for conducting forced degradation studies.
Caption: Potential degradation pathways for this compound.
Technical Support Center: 1H-Indole-6-sulfonamide Experimental Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during experimental assays involving 1H-Indole-6-sulfonamide and its analogs.
Frequently Asked Questions (FAQs)
Q1: My this compound compound has poor solubility in aqueous buffers. How can I improve its dissolution for in vitro assays?
A1: Poor aqueous solubility is a common issue with indole-based sulfonamides. Here are several approaches to enhance solubility:
-
Co-solvents: Prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For working solutions, dilute the stock solution in your aqueous assay buffer. It is crucial to keep the final concentration of the organic solvent consistent across all experimental conditions and typically below 1% (v/v) to minimize solvent-induced artifacts.
-
pH Adjustment: The sulfonamide moiety is weakly acidic. Depending on the pKa of your specific derivative, adjusting the pH of the buffer may improve solubility. A slight increase in pH above the pKa can deprotonate the sulfonamide, increasing its solubility. However, ensure the pH remains within the optimal range for your assay's biological components.
-
Use of Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.1%) can help to maintain the compound's solubility in aqueous solutions.
-
Formulation with Excipients: For in vivo studies, formulation with solubility-enhancing excipients such as cyclodextrins may be necessary.
Q2: I am observing high background noise or non-specific activity in my cell-based assays. Could the this compound be the cause?
A2: Yes, indole-containing compounds can sometimes exhibit non-specific activity or interfere with assay readouts. Here are potential reasons and solutions:
-
Compound Aggregation: At higher concentrations, poor solubility can lead to the formation of compound aggregates, which can physically interfere with cellular processes or assay components, leading to artifacts. Consider reducing the compound concentration and ensuring its solubility under assay conditions.
-
Reactivity: The indole nucleus can be susceptible to oxidation. Ensure the purity of your compound and consider including antioxidants in your assay buffer if compatible.
-
Assay Interference: Some compounds can interfere with detection methods (e.g., fluorescence or luminescence). Run appropriate controls, such as testing the compound in the absence of cells or the target protein, to identify any direct interference with the assay signal.
Q3: How should I prepare and store my this compound stock solutions?
A3: Proper handling and storage are critical for maintaining the integrity of your compound.
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10-50 mM) in a high-purity organic solvent like DMSO. Ensure the compound is fully dissolved. Sonication can aid in dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light, as indole-containing compounds can be light-sensitive.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment to ensure consistency.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | 1. Compound precipitation in the assay medium.2. Degradation of the compound in stock or working solutions.3. Variability in cell density or assay timing. | 1. Visually inspect for precipitation. Lower the final compound concentration. Ensure the final DMSO concentration is consistent and non-toxic.2. Prepare fresh working dilutions for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles.3. Standardize cell seeding density and incubation times meticulously. |
| High variability in replicate wells | 1. Incomplete dissolution of the compound.2. Uneven cell seeding.3. Pipetting errors. | 1. Ensure the compound is fully dissolved in the stock solution before preparing dilutions. Vortex working solutions before adding to the assay plate.2. Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting.3. Use calibrated pipettes and proper pipetting techniques. |
| Loss of compound activity over time | 1. Instability of the compound in aqueous buffer at 37°C.2. Adsorption to plasticware. | 1. Assess the stability of the compound under assay conditions (e.g., by HPLC-MS analysis over time). If unstable, reduce the incubation time.2. Consider using low-adsorption plasticware for compound preparation and assays. |
Experimental Protocols
Protocol 1: TNF-α Induced NF-κB Reporter Assay
This protocol is designed to assess the inhibitory activity of this compound derivatives on the TNF-α signaling pathway.[1]
-
Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing an NF-κB luciferase reporter gene in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for 1 hour at 37°C.
-
-
TNF-α Stimulation:
-
Prepare a TNF-α solution in culture medium.
-
Add the TNF-α solution to the wells to a final concentration of 10 ng/mL. Include a vehicle control (DMSO only) and a positive control (TNF-α only).
-
Incubate for 6 hours at 37°C.
-
-
Luciferase Activity Measurement:
-
Remove the medium and lyse the cells using a luciferase lysis buffer.
-
Measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) if applicable.
-
Calculate the percentage of inhibition relative to the TNF-α only control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Surface Plasmon Resonance (SPR) Competitive Binding Assay
This protocol assesses the ability of this compound derivatives to compete with a known ligand for binding to a target protein (e.g., TNF-α).[1][2]
-
Immobilization of the Target Protein:
-
Immobilize the target protein (e.g., recombinant human TNF-α) on a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
-
Compound and Ligand Preparation:
-
Prepare a stock solution of the this compound derivative in DMSO and dilute it in running buffer to the desired final concentrations.
-
Prepare a solution of a known ligand (e.g., TNFR1-ECD) at a constant concentration in the running buffer.
-
-
Binding Analysis:
-
Inject the mixture of the known ligand and the this compound derivative over the sensor chip surface.
-
Measure the binding response in response units (RU).
-
As a positive control, inject the known ligand alone. As a negative control, inject the running buffer with the corresponding DMSO concentration.
-
-
Data Analysis:
-
A decrease in the binding signal of the known ligand in the presence of the this compound derivative indicates competitive binding.
-
Calculate the percentage of inhibition of the ligand binding for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, data for a series of this compound analogs in a TNF-α inhibition assay.
| Compound | R Group | IC50 (µM) in NF-κB Assay | Kinetic Solubility in PBS (µg/mL) |
| Parent | H | 14.5 | 25 |
| Analog A | 4-Fluoro | 8.2 | 30 |
| Analog B | 4-Chloro | 5.1 | 15 |
| Analog C | 4-Methoxy | 12.8 | 45 |
| Analog D | 3,4-Dichloro | 3.5 | 5 |
Visualizations
Caption: A general experimental workflow for screening this compound derivatives in a cell-based assay.
Caption: A simplified diagram of the TNF-α signaling pathway leading to NF-κB activation, with a hypothetical inhibitory point for a this compound derivative.
References
Technical Support Center: 1H-Indole-6-sulfonamide Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1H-Indole-6-sulfonamide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two primary methods for the purification of this compound are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from impurities with different polarities.[1][2] Recrystallization is a cost-effective method for purifying solid compounds to a high degree of purity, assuming a suitable solvent is found.
Q2: What are the typical impurities encountered during the synthesis and purification of this compound?
A2: Impurities can originate from starting materials, side reactions, or degradation products. Common impurities may include unreacted starting materials such as indole or the sulfonating agent, over-sulfonated or multi-substituted indole species, and residual solvents from the reaction or extraction steps.
Q3: How can I monitor the purity of this compound during the purification process?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of a purification process like column chromatography.[1] For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the recommended technique.[1]
Q4: My purified this compound product shows low yield. What are the possible causes?
A4: Low yield can be attributed to several factors, including incomplete reaction, product loss during work-up and extraction, or inefficient purification. In the context of purification, significant product loss can occur if the chosen chromatography conditions are not optimal, leading to broad peaks and poor separation, or if the recrystallization solvent and conditions are not ideal, causing the product to remain in the mother liquor.
Q5: The purity of my final product is still not satisfactory after purification. What should I do?
A5: If the purity of your this compound is not satisfactory after a single purification step, a second purification method or a refinement of the initial method is recommended. For instance, if column chromatography was performed, a subsequent recrystallization can often remove closely eluting impurities. Alternatively, optimizing the mobile phase or using a different stationary phase in chromatography can improve separation.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Separation of Spots on TLC/Column | Inappropriate mobile phase polarity. | Adjust the solvent system. For silica gel, if the Rf value is too high, decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate system). If the Rf is too low, increase the polarity. |
| Product Elutes with Impurities | Column overloading. | Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel. |
| Cracks or channels in the column packing. | Ensure the column is packed uniformly without any air gaps. Wet packing (slurry method) is often more effective than dry packing. | |
| Streaking of Spots on TLC/Column | Compound is too polar for the mobile phase or interacts strongly with the stationary phase. | Add a small amount of a more polar solvent like methanol or a modifier like acetic acid or triethylamine to the mobile phase to improve peak shape. |
| Sample is not fully dissolved in the loading solvent. | Ensure the sample is completely dissolved in a minimal amount of a suitable solvent before loading onto the column. | |
| Low Recovery of Product | Product is irreversibly adsorbed onto the stationary phase. | This can happen with very polar compounds on silica gel. Consider using a different stationary phase like alumina or a modified silica gel. |
| Product is volatile and evaporates with the solvent. | Concentrate the fractions under reduced pressure at a lower temperature. |
Recrystallization Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Crystals Form Upon Cooling | The compound is too soluble in the chosen solvent. | Use a less polar solvent or a solvent mixture. You can try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then heat until clear and allow to cool slowly. |
| The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. | |
| Oiling Out (Product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent. |
| The rate of cooling is too fast. | Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling process. | |
| Poor Recovery of Crystals | The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals during filtration. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then filter the hot solution through celite to remove the charcoal and adsorbed impurities before allowing it to cool. |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column with stopcock
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Prepare the Column:
-
Secure a glass column vertically.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing. Avoid air bubbles.
-
Add a layer of sand on top of the silica gel.
-
-
Prepare and Load the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Start the elution with a low polarity mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane.[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions in separate tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Methanol
-
Dichloromethane (DCM)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
A mixture of methanol and dichloromethane has been reported to be effective for the recrystallization of related indole sulfonamide derivatives.[2]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent mixture (e.g., methanol/DCM) to dissolve the solid completely. Gentle heating and stirring may be required.
-
-
Cooling and Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum to remove residual solvent.
-
Data Presentation
Table 1: Comparison of Purification Techniques for Indole Sulfonamide Derivatives
| Purification Technique | Typical Solvents/Mobile Phases | Purity Achieved (HPLC) | Yield | Advantages | Disadvantages |
| Column Chromatography | Ethyl Acetate/Hexane gradient on silica gel[1] | >99%[1] | Variable (e.g., 13%)[1] | Good for complex mixtures; high purity achievable. | Can be time-consuming and uses large volumes of solvent. |
| Recrystallization | Methanol/Dichloromethane[2] | >99%[2] | Variable (e.g., 32%)[2] | Cost-effective; can yield very pure product. | Requires finding a suitable solvent; may have lower yields. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
Technical Support Center: Overcoming Resistance to Indole Sulfonamide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Indole-6-sulfonamide and related indole sulfonamide derivatives, particularly those targeting carbonic anhydrases in cancer research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for anticancer indole sulfonamide derivatives?
A1: Many indole sulfonamide derivatives function as inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes.[1][2] In the context of cancer, the isoforms CA IX and CA XII are often overexpressed in solid tumors, particularly in response to hypoxic (low oxygen) conditions.[3][4] These enzymes help cancer cells to regulate pH by converting carbon dioxide and water into bicarbonate and protons. This process contributes to an acidic tumor microenvironment, which promotes tumor growth, invasion, and resistance to conventional therapies.[4][5] By inhibiting CA IX and/or CA XII, indole sulfonamides can disrupt this pH regulation, leading to intracellular acidification and cancer cell death, especially in hypoxic regions of a tumor.[1]
Q2: My indole sulfonamide compound shows reduced efficacy in my cell line over time. What could be the cause?
A2: This could be indicative of acquired resistance. Common mechanisms of resistance to targeted therapies include:
-
Upregulation of bypass signaling pathways: Cancer cells can activate alternative pathways to compensate for the inhibition of the primary target. For instance, pathways like PI3K/AKT/mTOR or RAS/RAF/ERK can be activated to promote survival.[6]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can pump the drug out of the cell, reducing its intracellular concentration and efficacy.[7][8] The activity of P-gp can be influenced by the tumor's pH, creating a link to carbonic anhydrase activity.[9]
-
Target modification: While less common for non-covalent inhibitors, mutations in the target protein (e.g., CA IX or XII) could potentially reduce the binding affinity of the inhibitor.
-
Changes in the tumor microenvironment: Alterations in the tumor microenvironment, such as the recruitment of different stromal cells, can also contribute to resistance.[10]
Q3: I am observing high variability in my cell viability assays. What are some potential causes?
A3: High variability can stem from several experimental factors:
-
Inhibitor solubility and stability: Ensure your indole sulfonamide compound is fully dissolved in the solvent and stable in the cell culture medium for the duration of the experiment. Precipitation of the compound will lead to inconsistent concentrations.
-
Cell seeding density: Inconsistent cell numbers across wells is a common source of variability. Ensure you have a single-cell suspension before plating and use calibrated pipettes.
-
Inconsistent hypoxia conditions: If you are working under hypoxic conditions to induce CA IX expression, ensure that the oxygen levels are consistent across all experiments. Small variations in oxygen can significantly alter CA IX levels and, consequently, the inhibitor's effect.
-
Edge effects in microplates: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. It is good practice to fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.
Q4: How can I confirm that my indole sulfonamide is inhibiting its target, Carbonic Anhydrase IX/XII?
A4: Target engagement can be confirmed using several methods. A common approach is to perform a Western blot to assess the expression levels of CA IX and downstream markers of hypoxia and pH regulation. You can also perform a functional assay to measure CA activity. While direct measurement of CA activity in cells can be complex, you can assess downstream effects like changes in intracellular or extracellular pH using pH-sensitive fluorescent probes.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with indole sulfonamide derivatives.
| Problem | Possible Cause | Suggested Solution |
| No or low cytotoxicity observed in cancer cell line. | 1. Low or no expression of the target carbonic anhydrase (CA IX/XII) in the selected cell line. 2. Compound instability or degradation in media. 3. Sub-optimal dosing. | 1. Confirm target expression via Western blot or qPCR. If negative, switch to a cell line known to express the target (e.g., MDA-MB-231, HCT116) or induce expression by culturing cells in hypoxic conditions (1-2% O₂). 2. Prepare fresh stock solutions. Test the stability of the compound in your specific cell culture medium over time. 3. Perform a dose-response experiment with a wider range of concentrations. |
| Acquired resistance observed after prolonged treatment. | 1. Upregulation of drug efflux pumps (e.g., P-glycoprotein). 2. Activation of compensatory survival pathways. | 1. Assess the expression of P-gp (gene: ABCB1) via Western blot or qPCR in both sensitive and resistant cells. Test for reversal of resistance by co-administering a known P-gp inhibitor (e.g., verapamil, tariquidar). 2. Use phospho-protein arrays or Western blotting to screen for activation of key survival pathways (e.g., p-AKT, p-ERK). Consider combination therapy with an inhibitor of the activated bypass pathway.[6] |
| High background or non-specific bands in Western blot for CA IX. | 1. Primary antibody concentration is too high. 2. Insufficient blocking or washing. 3. Secondary antibody is cross-reacting. | 1. Titrate the primary antibody to determine the optimal concentration. 2. Increase the blocking time (e.g., to 2 hours at room temperature) and the number/duration of wash steps. 3. Run a control lane with only the secondary antibody to check for non-specific binding. |
Quantitative Data Summary
The following tables provide representative data on the activity of a hypothetical indole sulfonamide derivative (ISD-1) and how to quantify resistance.
Table 1: Inhibitory Activity of ISD-1 against Carbonic Anhydrase Isoforms
| Compound | Target Isoform | Kᵢ (nM) |
| ISD-1 | hCA II | 150.5 |
| hCA IX | 15.2 | |
| hCA XII | 25.8 | |
| Acetazolamide (Control) | hCA II | 12.0 |
| hCA IX | 25.0 | |
| hCA XII | 5.7 |
Kᵢ (inhibition constant) values determined by a stopped-flow CO₂ hydration assay. Lower values indicate higher potency.
Table 2: Cytotoxicity of ISD-1 in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Treatment | IC₅₀ (µM) under Normoxia (21% O₂) | IC₅₀ (µM) under Hypoxia (1% O₂) | Fold Resistance |
| HCT116 (Parental) | ISD-1 | > 100 | 7.5 ± 0.6 | - |
| HCT116 (Resistant) | ISD-1 | > 100 | 62.5 ± 4.1 | 8.3 |
| HCT116 (Resistant) | ISD-1 + P-gp Inhibitor (Verapamil, 5 µM) | > 100 | 10.2 ± 0.9 | 1.4 |
IC₅₀ (half-maximal inhibitory concentration) values determined by MTT assay after 72 hours of treatment. Fold resistance is calculated as IC₅₀ (Resistant) / IC₅₀ (Parental).
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the IC₅₀ of an indole sulfonamide derivative.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
Indole sulfonamide stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂. If inducing CA IX, place plates in a hypoxic chamber (1% O₂).
-
Prepare serial dilutions of the indole sulfonamide in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[11]
-
Add 100 µL of solubilization solution to each well.[12]
-
Wrap the plate in foil and leave it at room temperature on an orbital shaker for 2-4 hours to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Western Blot for CA IX and P-glycoprotein Expression
This protocol is for assessing the expression of the target protein and a key resistance marker.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CA IX, anti-P-gp, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Protein Extraction: Treat cells as required, then wash with ice-cold PBS. Lyse the cells with RIPA buffer on ice for 30 minutes.[13] Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.[13]
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer using Ponceau S staining.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[14]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[15] Use β-actin as a loading control.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Hypoxia-induced CA IX signaling pathway and its inhibition.
Caption: Key mechanisms of resistance to indole sulfonamides.
Caption: A logical workflow for troubleshooting reduced drug efficacy.
References
- 1. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
Technical Support Center: Enhancing the Selectivity of 1H-Indole-6-sulfonamide Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1H-Indole-6-sulfonamide inhibitors. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common off-targets for kinase inhibitors, and how can I assess the selectivity of my this compound compound?
A1: Kinase inhibitors often exhibit off-target effects due to the high degree of conservation in the ATP-binding pocket across the kinome. Common off-targets can include closely related kinases within the same family or other kinases that share structural similarities in the ATP-binding site. To assess the selectivity of your compound, it is recommended to perform a comprehensive kinase inhibitor profiling assay against a large panel of kinases. These services are commercially available from various contract research organizations and typically provide data on the percent inhibition at a fixed concentration or IC50 values against hundreds of kinases. This will generate a selectivity profile and help identify potential off-target liabilities.
Q2: My this compound inhibitor shows good potency in biochemical assays but has weak activity in cell-based assays. What are the potential reasons for this discrepancy?
A2: A drop in potency from biochemical to cell-based assays is a common challenge in drug discovery. Several factors can contribute to this:
-
Cell permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Metabolism: The compound may be rapidly metabolized by cellular enzymes into inactive forms.
-
High intracellular ATP concentration: The high concentration of ATP in cells (millimolar range) can outcompete ATP-competitive inhibitors, leading to a decrease in apparent potency.
-
Target engagement: The kinase target may be in a specific conformation or part of a larger protein complex within the cell that is not replicated in a purified enzyme assay.
Q3: How can I improve the solubility of my this compound inhibitor for in vitro and in vivo experiments?
A3: Poor aqueous solubility is a common issue with small molecule inhibitors. Here are some strategies to improve solubility:
-
Salt formation: If your compound has a basic or acidic functional group, forming a salt can significantly increase its solubility.
-
Formulation: Using co-solvents (e.g., DMSO, ethanol), surfactants, or cyclodextrins in your assay buffers or vehicle formulations can enhance solubility.
-
Structural modification: Medicinal chemistry efforts can be directed towards introducing polar functional groups or modifying the scaffold to improve physicochemical properties. However, this must be balanced with maintaining on-target potency.
Troubleshooting Guides
In Vitro Kinase Assays
Problem: High background signal in my kinase assay.
Possible Causes & Solutions:
| Cause | Solution |
| Compound Interference | Run a control without the kinase enzyme to see if the compound itself is generating a signal with the detection reagents. |
| High ATP Concentration | If using an assay that measures ATP depletion, high concentrations of ATP can lead to a high background. Optimize the ATP concentration, ideally at or near the Km for the kinase. |
| Enzyme Autophosphorylation | Some kinases can autophosphorylate. Run a control without the substrate to assess the level of autophosphorylation. |
| Contaminated Reagents | Ensure all buffers and reagents are freshly prepared and free of contaminants. |
Problem: Poor reproducibility of IC50 values.
Possible Causes & Solutions:
| Cause | Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for serial dilutions of the inhibitor. Use calibrated pipettes. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously. Ensure consistent incubation times across all plates. |
| Temperature Fluctuations | Maintain a constant temperature during the assay, as enzyme activity is temperature-sensitive. |
| Reagent Instability | Prepare fresh enzyme and ATP solutions for each experiment. Avoid repeated freeze-thaw cycles. |
Cell-Based Assays
Problem: High variability in cell viability readouts.
Possible Causes & Solutions:
| Cause | Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and use proper mixing techniques to achieve uniform cell distribution in the wells. |
| Edge Effects | Evaporation from the outer wells of a microplate can lead to higher compound concentrations and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile media. |
| Compound Precipitation | Visually inspect the wells after adding the compound to check for precipitation. If precipitation occurs, consider using a lower top concentration or a different solvent system. |
| Inconsistent Incubation Conditions | Ensure consistent temperature, humidity, and CO2 levels in the incubator. |
Problem: My compound appears to be cytotoxic to all cell lines, even those not expressing the target kinase.
Possible Causes & Solutions:
| Cause | Solution |
| Off-Target Toxicity | The compound may have off-target effects that lead to general cytotoxicity. Refer to your kinase selectivity profile to identify potential off-targets. |
| Compound Aggregation | At high concentrations, some compounds can form aggregates that non-specifically inhibit multiple proteins, leading to cytotoxicity. Consider testing the compound in the presence of a non-ionic detergent like Triton X-100 to disrupt aggregates. |
| Reactive Moieties | The compound may contain chemically reactive functional groups that non-specifically modify cellular proteins and cause toxicity. |
Quantitative Data
The following tables summarize the inhibitory activity of representative N-(1H-indazol-6-yl)benzenesulfonamide derivatives, which are structurally related to 1H-indole-6-sulfonamides and target the Polo-like kinase 4 (PLK4). This data can serve as a benchmark for selectivity enhancement efforts.
Table 1: In Vitro Inhibitory Activity of N-(1H-indazol-6-yl)benzenesulfonamide Derivatives against PLK4
| Compound | PLK4 IC50 (nM) |
| K22 | 0.1 |
| CFI-400945 | 4.85 |
| Centrinone | 2.71 |
| CFI-400437 | 1.55 |
Table 2: Anti-proliferative Activity of PLK4 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| K22 | MCF-7 (Breast Cancer) | 1.3 |
| CFI-400945 | Varies by cell line | - |
| Centrinone | Varies by cell line | - |
Table 3: Kinase Selectivity Profile of a Representative Indazole-based PLK4 Inhibitor (CFI-400945)
| Kinase | IC50 (nM) |
| PLK4 | 4.85 |
| AURKB | 70.7 |
| AURKC | 106 |
| AURKA | 188 |
Experimental Protocols
Synthesis of N-aryl-1H-indole-6-sulfonamide
This protocol is a general procedure for the synthesis of N-aryl-1H-indole-6-sulfonamides, adapted from the synthesis of related sulfonamide compounds.
Step 1: Chlorosulfonylation of 1H-Indole
-
To a cooled (0 °C) solution of chlorosulfonic acid, slowly add 1H-indole.
-
Stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Carefully pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield 1H-indole-6-sulfonyl chloride.
Step 2: Sulfonamide Formation
-
Dissolve the 1H-indole-6-sulfonyl chloride in a suitable solvent such as DMF.
-
Add the desired aniline or amine (1 equivalent), triethylamine (Et3N), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Perform an aqueous workup by extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the desired N-aryl-1H-indole-6-sulfonamide.
In Vitro Kinase Assay (PLK4)
This protocol describes a typical in vitro kinase assay to determine the IC50 of an inhibitor against PLK4.
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in 100% DMSO.
-
Create a serial dilution of the inhibitor in assay buffer.
-
Prepare solutions of recombinant human PLK4 enzyme, a suitable substrate (e.g., a specific peptide), and ATP in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the serially diluted inhibitor solutions.
-
Add the PLK4 enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at 30 °C for a predetermined time within the linear range of the reaction.
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) to quantify kinase activity.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control).
-
Normalize the data to the positive control (enzyme without inhibitor).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the anti-proliferative effect of a this compound inhibitor on cancer cells.
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor at various concentrations.
-
Incubate the cells for 72 hours at 37 °C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for the development of this compound inhibitors.
Caption: Simplified PLK4 signaling pathway in the cell cycle.
Technical Support Center: 1H-Indole-6-sulfonamide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of 1H-Indole-6-sulfonamide derivatives. Given that the specific biological activity of these compounds is highly dependent on their substitution patterns, this guide focuses on general strategies and common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows the desired effect on my primary target, but I'm observing an unexpected cellular phenotype. What could be the cause?
A1: Unexpected cellular phenotypes are often indicative of off-target effects, where the compound interacts with unintended biological molecules.[1] The sulfonamide group and the indole scaffold can interact with a variety of proteins. Common off-target families for such compounds include kinases, carbonic anhydrases, and G-protein coupled receptors.[2][3][4] It is also crucial to verify the identity and purity of your compound, as contaminants could be biologically active.[5]
Q2: What are some common off-target classes for compounds containing a sulfonamide group?
A2: The sulfonamide moiety is a known zinc-binding group, making carbonic anhydrases a common off-target class.[4][6] Additionally, various kinases are frequently inhibited by sulfonamide-containing compounds.[3][7][8] Depending on the overall structure of the molecule, other potential off-targets could include ion channels or other enzymes.[9]
Q3: How can I proactively screen for off-target effects of my this compound derivative?
A3: Proactive screening is a key step in drug development to minimize off-target effects.[1] A common approach is to perform a broad kinase selectivity panel, which assays your compound against hundreds of different kinases.[7][8] Another strategy is high-throughput screening against a panel of common off-target proteins.[1] Computational approaches, such as in silico off-target safety assessments, can also predict potential off-target interactions based on the compound's structure.[10]
Q4: Can off-target effects of my compound be beneficial?
A4: While often considered detrimental, off-target effects can sometimes be therapeutically beneficial, a concept known as polypharmacology.[5] For instance, a compound designed to inhibit a specific cancer-related kinase might also inhibit another protein in a complementary pathway, leading to a more potent anti-cancer effect. However, any beneficial off-target effects should be carefully characterized and validated.
Troubleshooting Guides
Issue 1: Inconsistent experimental results or high variability between replicates.
-
Question: I am seeing significant variability in my cell-based assays when using my this compound derivative. What could be the issue?
-
Answer:
-
Compound Stability and Solubility: Ensure your compound is fully dissolved in the vehicle (e.g., DMSO) and stable in your cell culture media.[11] Precipitated compound can lead to inconsistent concentrations in your wells. Prepare fresh stock solutions and visually inspect for any precipitation.[11]
-
Cell Line Integrity: Verify the identity and health of your cell line. Perform cell line authentication and regularly check for mycoplasma contamination.
-
Assay Conditions: Inconsistent incubation times, temperature fluctuations, or variations in cell seeding density can all contribute to variability. Standardize your experimental protocol meticulously.
-
Pipetting Accuracy: Ensure your pipettes are calibrated correctly to avoid errors in compound dilution and addition to wells.[11]
-
Issue 2: Discrepancy between in vitro biochemical and cellular assay results.
-
Question: My compound is potent against its purified target enzyme in a biochemical assay, but much less active in a cell-based assay. Why is this?
-
Answer:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target. Consider performing a Caco-2 permeability assay to assess this.[7]
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Cellular Metabolism: The compound could be rapidly metabolized by the cells into an inactive form. Assess its stability in human liver microsomes.[7][12]
-
Target Engagement: The compound may not be engaging its target effectively in the complex cellular environment. A Cellular Thermal Shift Assay (CETSA) can be used to verify target engagement in intact cells.[5]
-
Issue 3: Observed cytotoxicity at concentrations where the primary target is not significantly inhibited.
-
Question: My this compound derivative is causing cell death at concentrations lower than its IC50 for my intended target. What is the likely cause?
-
Answer: This strongly suggests off-target toxicity.
-
Broad-Spectrum Kinase Profiling: As many cellular processes are regulated by kinases, off-target kinase inhibition is a common cause of cytotoxicity.[8] A broad kinase screen can identify unintended kinase targets.
-
Mitochondrial Toxicity: The compound may be interfering with mitochondrial function. Assays for mitochondrial membrane potential or oxygen consumption can investigate this.
-
hERG Inhibition: Interaction with the hERG potassium channel is a common cause of cardiotoxicity and should be evaluated.[2]
-
Use a Structurally Unrelated Inhibitor: Test a different compound that inhibits the same primary target but has a different chemical structure. If this second compound does not cause the same cytotoxicity, it supports the hypothesis of an off-target effect for your original compound.[5]
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for a this compound Derivative (Compound X)
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Target Type |
| Target Kinase A | 95% | 50 | On-Target |
| Kinase B | 85% | 250 | Off-Target |
| Kinase C | 78% | 800 | Off-Target |
| Kinase D | 15% | >10,000 | Off-Target |
| Kinase E | 5% | >10,000 | Off-Target |
Table 2: Hypothetical Off-Target Profile for Compound X
| Off-Target | IC50 (nM) | Target Type | Associated Indication/Effect |
| Carbonic Anhydrase IX | 150 | Off-Target | Anti-tumor activity, pH regulation |
| hERG Channel | >10,000 | Off-Target | Cardiotoxicity |
| 5-HT6 Receptor | 5,000 | Off-Target | Cognitive function, mood disorders |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the engagement of a compound with its target protein in a cellular environment. It relies on the principle that ligand binding stabilizes the protein, increasing its melting temperature.[5]
Methodology:
-
Cell Treatment: Incubate intact cells with the this compound derivative or a vehicle control for a specified time.[5]
-
Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes).[5]
-
Cell Lysis: Lyse the cells to release their protein content using methods like freeze-thaw cycles or lysis buffers.[5]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[5]
-
Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods like Western blotting or ELISA.[5]
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Kinase Profiling
This involves screening the compound against a large panel of purified kinases to determine its selectivity.
Methodology:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO and dilute it to the desired screening concentration (e.g., 1 µM).
-
Kinase Reactions: In a multi-well plate, set up kinase reactions containing a specific kinase, its substrate, ATP (often at the Km concentration for each kinase), and the test compound or vehicle control.[8]
-
Incubation: Incubate the reactions at a controlled temperature (e.g., 37°C) for a specific time to allow for substrate phosphorylation.
-
Detection: Use a suitable detection method to measure the extent of substrate phosphorylation. Common methods include mobility shift assays, radiometric assays (using ³²P-ATP), or antibody-based detection (e.g., ELISA).[8]
-
Data Analysis: Calculate the percent inhibition of each kinase by the compound relative to the vehicle control. For hits, determine the IC50 value by performing a dose-response experiment.
Visualizations
Caption: Troubleshooting workflow for investigating unexpected cellular phenotypes.
Caption: On-target vs. off-target signaling pathways of a hypothetical compound.
Caption: Logical relationship between a common problem and its potential solutions.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. papaininhibitor.com [papaininhibitor.com]
- 9. Identification of aryl sulfonamides as novel and potent inhibitors of NaV1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
1H-Indole-6-sulfonamide assay development and optimization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers developing and optimizing assays involving 1H-Indole-6-sulfonamide compounds.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for adapting a benchtop assay for this compound to a high-throughput screening (HTS) format?
A1: Transitioning to an HTS format requires miniaturization, automation, and rigorous optimization.[1][2] The key steps include:
-
Miniaturization: Scaling down the assay to 384- or 1536-well plates to conserve reagents and compounds. This introduces challenges with low volumes and liquid handling precision.[1]
-
Automation Suitability: Ensuring the assay protocol is compatible with robotic liquid handlers and plate readers, minimizing manual steps.[2]
-
Reagent Stability: Verifying that all reagents are stable over the duration of the automated screening run.
-
Parameter Optimization: Re-optimizing critical parameters such as cell density, reagent concentrations, and incubation times for the new microplate format.
Q2: My this compound compound shows poor solubility in the aqueous assay buffer. What can I do?
A2: Poor solubility is a common issue for organic compounds and can lead to false negatives or assay artifacts.[1] Consider the following strategies:
-
Co-solvents: Introduce a small percentage of a water-miscible organic solvent like DMSO. However, ensure the final concentration does not affect the biological target or assay components.
-
pH Adjustment: Depending on the pKa of your specific indole sulfonamide derivative, adjusting the pH of the buffer may improve solubility.
-
Use of Surfactants: Adding a low concentration of a non-ionic surfactant (e.g., Tween-20) can help prevent aggregation and improve solubility. This is a common strategy to reduce aggregation-based assay interference.[3]
-
Structural Modification: If solubility issues persist and are a recurring problem for a series of analogs, medicinal chemistry efforts may be needed to add solubilizing groups to the compound scaffold.[4]
Q3: What are common sources of false positives when screening sulfonamide-based compounds?
A3: False positives are compounds that appear as "hits" due to assay interference rather than true biological activity.[1] For sulfonamides and related structures, potential sources include:
-
Compound Aggregation: At higher concentrations, compounds can form aggregates that inhibit enzymes or interfere with detection systems.[3]
-
Interference with Reporter Systems: Compounds may directly inhibit or activate reporter enzymes (e.g., luciferase) or possess autofluorescent properties that interfere with fluorescence-based readouts.[3]
-
Reactivity: The sulfonamide functional group or other moieties on the indole scaffold could be chemically reactive, leading to non-specific covalent modification of proteins.
-
Metal Chelation: Some compounds can chelate essential metal ions from enzymes or reagents, leading to apparent inhibition.
To identify these, it is crucial to perform counter-screens and orthogonal assays that use different detection technologies.[1][3]
Q4: What are the essential quality control metrics for a robust HTS campaign?
A4: Monitoring quality control (QC) metrics is critical for ensuring the reliability of your screening data. The most widely accepted metrics include the Signal-to-Background ratio, Coefficient of Variation, and the Z'-factor.[1] A low Z'-factor is a critical issue that must be resolved before proceeding with a full screen.[1]
| Metric | Formula | Description | Acceptable Value |
| Signal-to-Background (S/B) | Mean(Signal) / Mean(Background) | Measures the dynamic range of the assay. | > 10 (Assay Dependent)[1] |
| Coefficient of Variation (%CV) | (Standard Deviation / Mean) * 100 | Indicates the variability of the data. Calculated for both positive and negative controls. | < 10-15% |
| Z'-Factor | 1 - [(3σp + 3σn) / |μp - μn|] | Measures the statistical separation between the positive (p) and negative (n) controls. It reflects the assay's quality and suitability for HTS. | > 0.5[1] |
Troubleshooting Guides
Problem 1: Low Z'-Factor (< 0.5)
A low Z'-factor indicates high data variability or a poor signal window, making it difficult to distinguish true hits from noise.[1] Follow this workflow to diagnose and resolve the issue.
Caption: Workflow for troubleshooting a low Z'-factor.
Problem 2: High Rate of Apparent Hits (High False Positive Rate)
A high hit rate often suggests assay interference rather than specific biological activity. It is crucial to eliminate false positives early to avoid wasting resources.
Caption: Logic for triaging hits and identifying false positives.[1][3]
Experimental Protocols
Protocol: Optimization of a Cell-Based Luciferase Reporter Assay
This protocol outlines a method for optimizing key parameters for a cell-based reporter assay designed to screen for inhibitors of a hypothetical signaling pathway modulated by this compound.[1]
Objective: To determine the optimal cell density and agonist concentration to achieve the most robust assay signal window (S/B) and Z'-factor.
Materials:
-
Stable cell line expressing a luciferase reporter gene responsive to the pathway of interest.
-
Assay medium (e.g., Opti-MEM).
-
Pathway-activating ligand (agonist).
-
This compound compound library (dissolved in DMSO).
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
384-well solid white microplates.[1]
-
Automated liquid handlers and a plate reader with luminescence detection.
Methodology:
-
Cell Seeding:
-
Prepare cell suspensions in assay medium to achieve final densities of 2,500, 5,000, and 10,000 cells/well in a 20 µL volume.
-
Dispense cells into a 384-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Agonist Titration:
-
Prepare a serial dilution of the agonist.
-
Add the agonist to the appropriate wells to generate a dose-response curve. Include a "no agonist" control (vehicle only) to determine the background signal.
-
Incubate for the desired time (e.g., 6 hours).
-
-
Signal Detection:
-
Equilibrate the plate and luciferase reagent to room temperature.
-
Add 20 µL of luciferase reagent to all wells.
-
Incubate for 5 minutes at room temperature to ensure cell lysis and signal stabilization.
-
Read luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the S/B ratio for each cell density and agonist concentration.
-
Determine the EC₅₀ of the agonist.
-
For the full screen, select the cell density that provides the best Z'-factor and use the agonist at a concentration of EC₈₀ to allow for the identification of inhibitors.
-
Hypothetical Optimization Data:
| Cell Density (cells/well) | Agonist Conc. (nM) | Mean Signal (RLU) | Mean Background (RLU) | S/B Ratio | Z'-Factor | Recommendation |
| 2,500 | 10 | 50,000 | 5,000 | 10 | 0.45 | Sub-optimal |
| 5,000 | 10 | 120,000 | 6,000 | 20 | 0.78 | Optimal |
| 10,000 | 10 | 150,000 | 15,000 | 10 | 0.60 | High background |
| 5,000 | 5 | 90,000 | 6,000 | 15 | 0.71 | Good |
Hypothetical Signaling Pathway: Inhibition of TNF-α Signaling
Many indole-based sulfonamides are developed as inhibitors of specific cellular targets, such as kinases or protein-protein interactions.[5] This diagram illustrates a simplified TNF-α signaling pathway, a target for which dihydrobenzo[cd]indole-6-sulfonamide inhibitors have been evaluated.[5]
Caption: Simplified TNF-α signaling pathway showing potential inhibition.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Polo-Like Kinase 4 as the Biological Target of Novel Indole Sulfonamide Derivatives
A Comparative Guide for Researchers in Drug Discovery
In the quest for novel therapeutic agents, the precise validation of a compound's biological target is a critical step. This guide provides a comprehensive comparison of experimental data and methodologies for validating Polo-Like Kinase 4 (PLK4) as the target of a promising class of inhibitors: N-(1H-indazol-6-yl)benzenesulfonamide derivatives. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their investigations.
Introduction to 1H-Indole-6-sulfonamide and the Significance of PLK4
The this compound scaffold is a versatile pharmacophore that has been incorporated into a variety of kinase inhibitors. Recent studies have highlighted a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent inhibitors of Polo-Like Kinase 4 (PLK4).[1][2] PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for cell division and the maintenance of genomic integrity.[1][2] Overexpression of PLK4 is linked to the development and progression of various cancers, making it an attractive target for cancer therapy.[1][2]
This guide will compare a lead N-(1H-indazol-6-yl)benzenesulfonamide compound, herein referred to as K22 , with other known PLK4 inhibitors, providing a framework for its biological target validation.
Comparative Analysis of PLK4 Inhibitors
The following table summarizes the in vitro potency of K22 against PLK4 and compares it with other established PLK4 inhibitors.
| Compound | Target(s) | IC₅₀ (PLK4) | Cell-Based Potency (MCF-7 IC₅₀) | Reference Compound(s) |
| K22 | PLK4 | 0.1 nM | 1.3 µM | Centrinone |
| Centrinone | PLK4 | ~3 nM | 4.8 µM | K22 |
| CFI-400945 | PLK4 | 2.6 nM | Not specified in provided context | K22 |
Table 1: Comparison of in vitro and cell-based potency of PLK4 inhibitors.[2]
Experimental Protocols for Target Validation
Validating that a compound's biological effect is a direct consequence of engaging its intended target is paramount. Below are detailed protocols for key experiments used to validate PLK4 as the target of N-(1H-indazol-6-yl)benzenesulfonamide derivatives.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified PLK4.
Protocol:
-
Reagents: Recombinant human PLK4, substrate peptide, ATP, test inhibitor (e.g., K22), and a suitable buffer system.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96- or 384-well plate, add the kinase, substrate, and inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method (e.g., radiometric assay, fluorescence-based assay).
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[3]
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement in a cellular context by measuring the thermal stabilization of PLK4 upon compound binding.[4][5][6][7][8]
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., MCF-7 breast cancer cells) to confluence.
-
Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.[6]
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice.[6]
-
-
Cell Lysis and Protein Quantification:
-
Western Blotting:
-
Normalize the protein concentrations of the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PLK4, followed by a secondary antibody.
-
Visualize and quantify the band intensities.
-
-
Data Analysis: Plot the amount of soluble PLK4 as a function of temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the compound indicates target stabilization.[6]
Surface Plasmon Resonance (SPR)
Objective: To measure the direct binding interaction between the compound and PLK4 in real-time, determining kinetic parameters.[9][10][11][12][13]
Protocol:
-
Immobilization: Immobilize recombinant PLK4 onto a sensor chip surface.[10]
-
Binding Analysis:
-
Data Analysis:
-
Generate sensorgrams (response units vs. time).
-
Fit the data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[11]
-
Visualizing the Target Validation Workflow
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Simplified PLK4 signaling pathway in normal and cancerous cells.
Caption: Experimental workflow for validating PLK4 as the biological target.
Conclusion
The validation of a biological target is a multi-faceted process that requires the convergence of evidence from biochemical, biophysical, and cellular assays. The N-(1H-indazol-6-yl)benzenesulfonamide derivative, K22, demonstrates potent and specific inhibition of PLK4 in vitro and in cellular models, positioning it as a valuable tool for further investigation into PLK4 biology and as a lead compound for the development of novel anti-cancer therapeutics. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to rigorously validate the targets of their own lead compounds.
References
- 1. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. criver.com [criver.com]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
Comparing the efficacy of 1H-Indole-6-sulfonamide with other inhibitors
An Objective Comparison of 1H-Indole-6-sulfonamide-Based TNF-α Inhibitors
This guide presents a comparative analysis of the efficacy of N-(1H-indol-6-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, a derivative of the this compound scaffold, against other small molecule inhibitors of Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a critical cytokine mediator in inflammatory responses, and its dysregulation is associated with numerous inflammatory disorders. The development of potent and specific small molecule inhibitors targeting TNF-α is a significant area of research in drug discovery.
This document provides quantitative efficacy data, detailed experimental methodologies, and visual diagrams of the relevant biological pathway and experimental workflow to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Quantitative Comparison of Inhibitory Activity
The inhibitory efficacy of the this compound derivative (designated as compound 4e ) was evaluated and compared with other related small molecule TNF-α inhibitors. The half-maximal inhibitory concentration (IC₅₀) is a key measure of an inhibitor's potency. The data below was generated using a cell-based assay measuring the inhibition of TNF-α.[1][2]
| Inhibitor | Core Scaffold | Assay System | IC₅₀ (μM) | Relative Potency vs. EJMC-1 | Reference |
| Compound 4e | 2-oxo-N-(1H-indol-6-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide | Cell-based TNF-α Inhibition Assay | 3 | 14-fold stronger | [1][2] |
| Compound S10 | 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide | Cell-based TNF-α Inhibition Assay | 14 | 2.2-fold stronger | [1][2] |
| EJMC-1 | (Structure not detailed in source) | Cell-based TNF-α Inhibition Assay | ~42 | Baseline | [1][2] |
Signaling Pathway and Inhibition
TNF-α exerts its biological effects by binding to its receptors, primarily TNFR1, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB. This activation results in the expression of pro-inflammatory genes. The inhibitors discussed act by directly targeting TNF-α, preventing its interaction with TNFR1 and thereby blocking the downstream inflammatory signaling.
Caption: TNF-α signaling pathway and point of inhibition by Indole-6-sulfonamide derivatives.
Experimental Protocols
The following protocols are representative of the methods used to determine the inhibitory activity of the compounds.
General Synthesis of N-Substituted 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamides[2]
A mixture of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride (100 mg, 0.37 mmol), the corresponding aniline derivative (0.37 mmol), triethylamine (Et₃N, 0.4 ml), and 4-dimethylaminopyridine (DMAP, 20 mg) is dissolved in dimethylformamide (DMF, 5 ml). The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is extracted with ethyl acetate (50 ml) and washed sequentially with water (3 x 20 ml), saturated ammonium chloride (NH₄Cl) aqueous solution (20 ml), and brine (20 ml). The organic layer is dried over sodium sulfate (Na₂SO₄), and the solvent is removed in vacuo. The resulting residue is purified by column chromatography to yield the final product.
Cell-Based TNF-α Inhibition Assay
The cellular activity of the synthesized compounds as TNF-α inhibitors is determined using a relevant cell line (e.g., L929 mouse fibrosarcoma cells) which are sensitive to TNF-α induced cytotoxicity.
Caption: Workflow for a cell-based assay to determine the IC₅₀ of TNF-α inhibitors.
Methodology:
-
Cell Seeding: L929 cells are seeded into 96-well plates at an appropriate density and incubated for 24 hours to allow for cell attachment.
-
Compound Addition: The cells are pre-treated with various concentrations of the test inhibitors (e.g., Compound 4e, S10) for a specified period.
-
TNF-α Challenge: Recombinant human TNF-α, in combination with Actinomycin D (to sensitize the cells), is added to the wells. Control wells include cells with no inhibitor and cells with no TNF-α.
-
Incubation: The plates are incubated for an additional 24 hours.
-
Viability Assessment: Cell viability is measured using a standard method such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of TNF-α induced cytotoxicity, is determined by plotting the viability data against the log of the inhibitor concentration and fitting to a dose-response curve.
This comprehensive approach, combining synthetic chemistry with robust cellular assays, allows for the effective evaluation and comparison of novel TNF-α inhibitors based on the this compound scaffold.
References
1H-Indole-6-Sulfonamide Derivatives Emerge as Potent Competitors to Commercial Sulfonamides in Oncology and Microbiology
For Immediate Release
In the landscape of drug discovery, the sulfonamide functional group remains a cornerstone of therapeutic agents. A comprehensive analysis of 1H-Indole-6-sulfonamide derivatives reveals their significant potential to rival or even surpass commercially available sulfonamides in both anticancer and antimicrobial applications. This comparison guide provides researchers, scientists, and drug development professionals with a detailed examination of the performance of these novel indole sulfonamides against established drugs, supported by experimental data, detailed protocols, and pathway visualizations.
Executive Summary
Derivatives of this compound have demonstrated potent cytotoxic activity against various cancer cell lines and significant antimicrobial efficacy. This guide directly compares specific indole sulfonamide derivatives with the commercially available anticancer drug Pazopanib and the widely used antibiotic Sulfamethoxazole. The data presented indicates that certain indole-6-sulfonamide derivatives exhibit comparable or superior activity in specific contexts, highlighting them as promising candidates for further preclinical and clinical development.
Performance Comparison: this compound Derivatives vs. Commercial Sulfonamides
The following tables summarize the quantitative data on the anticancer and antimicrobial activities of selected this compound derivatives compared to their commercial counterparts.
Table 1: Anticancer Activity (IC50, µM)
| Compound/Drug | Cancer Cell Line | IC50 (µM) |
| This compound Derivatives | ||
| Derivative A6 | MCF-7 (Breast) | ~50 |
| Derivative A15 | MCF-7 (Breast) | ~50 |
| Derivative A6 | SK-BR-3 (Breast) | ~50 |
| Derivative A15 | SK-BR-3 (Breast) | ~50 |
| Derivative A1 | MDA-MB-231 (Breast) | >100 |
| Derivative A6 | MDA-MB-231 (Breast) | >100 |
| Commercially Available Sulfonamide | ||
| Pazopanib | MCF-7 (Breast) | >10 |
| Pazopanib | MDA-MB-231 (Breast) | >10 |
Data for this compound derivatives is sourced from studies on benzenesulfonamide derivatives bearing an indole moiety.[1] Data for Pazopanib is sourced from publicly available databases and research articles.[2]
Table 2: Antimicrobial Activity (MIC, µg/mL)
| Compound/Drug | Bacterial Strain | MIC (µg/mL) |
| This compound Derivatives | ||
| Derivative I | Staphylococcus aureus (clinical isolates) | 32-512 |
| Derivative II | Staphylococcus aureus (clinical isolates) | 32-512 |
| Commercially Available Sulfonamide | ||
| Sulfamethoxazole | Staphylococcus aureus | 0.125 - >32 |
Data for this compound derivatives is based on N-(2-hydroxy-4/5-nitro-phenyl)-4-methyl-benzenesulfonamide.[3][4] Data for Sulfamethoxazole is presented for a range of S. aureus strains, including reference and clinical isolates.[5][6]
Key Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
MTT Assay for Cell Viability (Anticancer Activity)
This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, SK-BR-3, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound derivatives, Pazopanib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) (Antimicrobial Activity)
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (this compound derivatives, Sulfamethoxazole) dissolved in a suitable solvent
-
Bacterial inoculum standardized to 0.5 McFarland
-
Multichannel pipette
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Compound Dilutions: Prepare a 2-fold serial dilution of each test compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm with a microplate reader.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.
Caption: VEGFR2 signaling pathway and points of inhibition by sulfonamides.
Caption: Workflow for comparative analysis of sulfonamides.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. The Risk of Emerging Resistance to Trimethoprim/Sulfamethoxazole in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfamethoxazole-trimethoprim plus rifampicin combination therapy for methicillin-resistant Staphylococcus aureus infection: An in vitro study | PLOS One [journals.plos.org]
- 6. Screening method for trimethoprim/sulfamethoxazole-resistant small colony variants of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 1H-Indole-6-sulfonamide Activity in Diverse Cell Lines: A Comparative Guide
Introduction: While specific experimental data for the parent compound 1H-Indole-6-sulfonamide is limited in publicly available literature, a significant body of research exists for its various derivatives. This guide provides a comparative analysis of the biological activity of representative indole sulfonamide compounds across different cancer cell lines. The data presented herein is derived from multiple studies and aims to offer researchers, scientists, and drug development professionals a comprehensive overview of the potential of this chemical scaffold. The activities of these derivatives are assessed through various cytotoxicity and mechanistic assays, with detailed protocols provided for reproducibility.
Quantitative Data Summary
The cytotoxic activity of several key indole sulfonamide derivatives has been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency. The following tables summarize the IC₅₀ values for selected compounds from the literature.
Table 1: Cytotoxic Activity of Indoline-Sulfonamide J30 [1]
| Cell Line | Cancer Type | IC₅₀ (nM) |
| KB | Oral Carcinoma | 19.3 ± 5.8 |
| HONE1 | Nasopharyngeal Carcinoma | 15.7 ± 0.9 |
| TSGH | Gastric Carcinoma | 21.3 ± 6.1 |
| MKN45 | Gastric Carcinoma | 20.2 ± 6.6 |
| A498 | Kidney Carcinoma | 15-20 (range) |
| Hep3B | Liver Carcinoma | 15-20 (range) |
| HT29 | Colon Carcinoma | 15-20 (range) |
| H460 | Lung Carcinoma | 15-20 (range) |
| DBTRG | Glioblastoma | 15-20 (range) |
Table 2: Cytotoxic Activity of Indole-Based Benzenesulfonamides A6 and A15
| Cell Line | Cancer Type | Compound | IC₅₀ (µM) |
| MDA-MB-231 | Breast Cancer | A6 | > 50 |
| MCF-7 | Breast Cancer | A6 | ~25 |
| SK-BR-3 | Breast Cancer | A6 | ~25 |
| MDA-MB-231 | Breast Cancer | A15 | > 50 |
| MCF-7 | Breast Cancer | A15 | ~20 |
| SK-BR-3 | Breast Cancer | A15 | ~15 |
Table 3: Cytotoxic Activity of a Novel N-(1H-indazol-6-yl)benzenesulfonamide (Compound K22) [2][3]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 1.3 |
Table 4: Cytotoxic Activity of Various Sulfonamide Derivatives [4]
| Cell Line | Cancer Type | Compound | IC₅₀ (µM) |
| HeLa | Cervical Cancer | 3a | ~360 |
| MCF-7 | Breast Cancer | 3a | ~128 |
| MDA-MB-468 | Breast Cancer | 3a | < 30 |
| HeLa | Cervical Cancer | 3b | ~350 |
| MCF-7 | Breast Cancer | 3b | ~120 |
| MDA-MB-468 | Breast Cancer | 3b | < 30 |
Potential Signaling Pathways
Indole-sulfonamide derivatives have been shown to exert their anticancer effects through various mechanisms, often involving the modulation of key signaling pathways.
One of the primary mechanisms of action for many sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in prokaryotes.[5][6] While this is a key target in bacteria, the anticancer effects in human cells are attributed to different mechanisms.
In cancer cells, some indole-sulfonamide derivatives have been found to act as inhibitors of tubulin polymerization.[1][7] This disruption of the microtubule network leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[1]
Furthermore, several studies suggest the involvement of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[8][9][10][11] NF-κB is a crucial regulator of genes involved in inflammation, cell survival, and proliferation.[8][10] Inhibition of the NF-κB pathway can sensitize cancer cells to apoptosis. Some sulfonamide-containing compounds have been shown to inhibit TNF-α, a key activator of the NF-κB pathway.[2][12]
The MAPK (Mitogen-Activated Protein Kinase) pathway is another signaling cascade that can be affected.[13] This pathway is involved in regulating cell proliferation, differentiation, and apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate the replication of findings.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [5][14][15][16][17]
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
2. Methylene Blue Assay [17][18][19][20][21]
This assay is based on the principle that viable cells with intact membranes will exclude the methylene blue dye, while non-viable cells will be stained.
-
Procedure:
-
Plate cells in a 96-well plate and treat with the compound as described for the MTT assay.
-
After incubation, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cells with a methylene blue solution (e.g., 0.5% in 50% ethanol) for 15-30 minutes.
-
Wash the wells thoroughly with water to remove excess stain.
-
Elute the stain from the cells using an elution buffer (e.g., 0.1 M HCl).
-
Measure the absorbance of the eluted stain at approximately 665 nm.
-
Apoptosis Assay
Annexin V-FITC/Propidium Iodide (PI) Staining [22][23][24][25]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Western Blotting for Signaling Pathway Analysis[6][29][30][31][32]
This technique is used to detect specific proteins in a sample and can be used to assess the activation or inhibition of signaling pathways.
-
Procedure:
-
Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-NF-κB, total NF-κB, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
The available data on indole-sulfonamide derivatives demonstrate their potent cytotoxic activity against a broad range of cancer cell lines. The mechanisms of action appear to be multifactorial, involving disruption of microtubule dynamics and modulation of critical signaling pathways such as NF-κB. While further investigation into the specific activity of the parent this compound is warranted, the collective evidence suggests that the indole-sulfonamide scaffold is a promising framework for the development of novel anticancer agents. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the field of drug discovery and oncology.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 7. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. bosterbio.com [bosterbio.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Frontiers | Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. enartis.com [enartis.com]
- 20. A rapid and simple spectroscopic method for the determination of yeast cell viability using methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
In Vivo Validation of 1H-Indole-6-sulfonamide's Therapeutic Potential: A Comparative Guide for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of a novel 1H-Indole-6-sulfonamide derivative, specifically a potent 5-HT6 receptor antagonist, against a key competitor and other therapeutic alternatives for cognitive enhancement. The following sections present supporting experimental data, detailed methodologies for key in vivo assays, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Performance Analysis
The N1-azinylsulfonyl-1H-indole derivative, 4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline (hereafter referred to as Compound 25), has demonstrated significant potential as a cognitive enhancer through its potent and selective antagonism of the 5-HT6 receptor. Its in vivo efficacy has been benchmarked against SB-742457 , another well-characterized 5-HT6 receptor antagonist, as well as established cognitive enhancers acting through different mechanisms.
Quantitative Data Summary
The following table summarizes the available quantitative data from in vivo studies for Compound 25 and its comparators.
| Compound/Drug | Target | In Vivo Model | Key Efficacy Endpoint | Result | Pharmacokinetic Profile |
| Compound 25 | 5-HT6 Receptor Antagonist | Rat, Novel Object Recognition (NOR) Test | Minimum Effective Dose (MED) for pro-cognitive effects | 1 mg/kg, i.p. | Good brain penetration reported. Specific pharmacokinetic parameters (Cmax, Tmax, Half-life, Bioavailability) are not publicly available. |
| Rat, Forced Swim Test (FST) | MED for antidepressant-like effects | 0.1 mg/kg, i.p. | |||
| SB-742457 | 5-HT6 Receptor Antagonist | Rat, Novel Object Recognition (NOR) Test | Pro-cognitive effect at a 24h delay | Significant novel object preference at 10 mg/kg (oral).[1] | Mean plasma exposure of 143±15 ng/ml immediately post-test at 10 mg/kg.[1] |
| Rat, Novel Object Recognition (NOR) Test | Minimum Effective Dose (MED) for reversing memory deficits | 0.3-1 mg/kg, i.p. | |||
| Rat, Forced Swim Test (FST) | Antidepressant-like effects | Active at 3 mg/kg | |||
| Donepezil | Acetylcholinesterase Inhibitor | AβPP/PS1 AD Mouse Model, NOR Test | Improved cognitive deficits | Effective in improving performance.[2][3] | Brain-permeable with a half-life of approximately 8.25 hours for its analogue, phenserine.[4] |
| Aged Rats, Psychomotor Vigilance Task | Improved performance | Effective at 0.03 mg/kg.[5] | |||
| Memantine | NMDA Receptor Antagonist | 3xTg-AD Mouse Model, NOR Test | Improved cognitive performance | Significantly improved performance in mice with mild pathology.[6] | Low doses (0.1-1.0 mg/kg) have shown cognitive enhancer effects in rats.[7] |
| Rats, Scopolamine-induced amnesia | Reversal of memory impairment | Effective at 0.1 mg/kg.[8] |
Signaling Pathways and Experimental Workflow
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is primarily coupled to the Gs alpha subunit of G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. Antagonism of this receptor, as with Compound 25, is believed to modulate downstream signaling cascades, ultimately impacting neuronal function and contributing to cognitive enhancement.
References
- 1. transpharmation.com [transpharmation.com]
- 2. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenserine - Wikipedia [en.wikipedia.org]
- 5. Differential cognitive enhancer effects of acetylcholinesterase inhibitors and memantine on age-related deficits in vigilance and sustained attention: a preclinical validation study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Mechanisms of Cognitive Enhancement: The In Vivo Modulation of the Firing Activity and the Responsiveness of Rat Hippocampal Neurons by Memantine and Alpha7 Nicotinic Acetylcholine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cognitive Enhancer Effects of Low Memantine Doses Are Facilitated by an Alpha7 Nicotinic Acetylcholine Receptor Agonist in Scopolamine-Induced Amnesia in Rats [frontiersin.org]
Comparative Docking Analysis of 1H-Indole-6-sulfonamide Derivatives Across Key Therapeutic Targets
A comprehensive guide for researchers and drug development professionals summarizing the binding affinities, interaction patterns, and experimental methodologies of 1H-indole-6-sulfonamide derivatives in complex with prominent protein targets implicated in cancer and inflammation.
This guide provides a comparative overview of the molecular docking studies of this compound and its derivatives against four critical protein targets: Carbonic Anhydrase (CA), Janus Kinase 3 (JAK-3), Aromatase, and Tumor Necrosis Factor-alpha (TNF-α). The data presented herein is collated from various independent studies to offer a centralized resource for evaluating the therapeutic potential and selectivity of this promising class of compounds.
Quantitative Docking and Inhibition Data
The following tables summarize the key quantitative data from docking and in vitro inhibition assays of this compound derivatives against their respective protein targets.
Table 1: Inhibition Constants (Ki) of Indole-based Benzenesulfonamides against Human Carbonic Anhydrase (hCA) Isoforms
| Compound ID | hCA I (Ki in nM) | hCA II (Ki in nM) | hCA IX (Ki in nM) | hCA XII (Ki in nM) | Reference |
| 2a | 76.7 | 5.9 | 200.6 | 53.4 | [1] |
| 2b | >10000 | 7.3 | 301.4 | 85.1 | [1] |
| 2c | 115.4 | 9.0 | 255.7 | 78.9 | [1] |
| 2d | 98.6 | 7.1 | 243.8 | 65.2 | [1] |
| 2f | >10000 | 16.0 | 456.8 | 102.3 | [1] |
| 2h | 123.5 | 8.6 | 289.1 | 71.4 | [1] |
| 2o | 101.2 | 7.5 | 267.4 | 68.3 | [1] |
| 6d | 18.8 | >100 | >100 | >100 | [2] |
| 6q | 38.3 | >100 | >100 | >100 | [2] |
| 6e | 50.4 | >100 | >100 | >100 | [2] |
| 6o | >100 | >100 | >100 | 10.0 | [2] |
| 6m | >100 | >100 | >100 | 25.1 | [2] |
| 6f | >100 | >100 | >100 | 41.9 | [2] |
Table 2: Binding Energies of Indole-based Diaza-sulphonamides against JAK-3
| Compound Series | Binding Energy Range (kcal/mol) | Reference Drug (Doxorubicin) Binding Energy (kcal/mol) | Reference |
| Compounds 1-9 | -8.8 to -9.7 | -9.0 | [3] |
Table 3: Inhibitory Concentrations (IC50) of Indole Aryl Sulfonamides against Aromatase
| Compound Series | IC50 Range (µM) | Key Finding | Reference |
| Indole Aryl Sulfonamides | 0.16 - 0.75 | Four compounds identified with sub-micromolar inhibitory activity. | [4] |
Table 4: Inhibitory Concentrations (IC50) of Dihydrobenzo[cd]indole-6-sulfonamide Derivatives against TNF-α
| Compound ID | IC50 (µM) | Fold-increase in Potency vs. Parent Compound | Reference |
| S10 | 14 | 2.2 | |
| 4e | 3 | 14 |
Experimental Protocols
The methodologies summarized below are representative of the key experiments cited in the referenced studies.
Molecular Docking Protocol for Indole-based Diaza-sulphonamides against JAK-3
The three-dimensional crystal structure of the JAK-3 protein (PDB ID: 1YVJ) was retrieved from the Protein Data Bank. Standard protein preparation involved the use of Biovia Discovery Studio and Mgl tools 1.5.7.[3] This process included the removal of water molecules and cofactors, the addition of polar hydrogens, and the assignment of Kollman charges.[3] The 2D structures of the indole-based diaza-sulphonamide ligands were drawn using ChemDraw 16.0 and optimized using Chem3D to achieve a stable conformation with the lowest energy.[3] The molecular docking was performed using AutoDock Vina. The binding affinity of the compounds was evaluated based on their docking scores, which ranged from -8.8 to -9.7 kcal/mol.[3]
Visualizations
Signaling Pathway: The JAK-STAT Pathway
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade in cytokine-mediated immune responses. Several indole sulfonamide derivatives have been investigated as inhibitors of JAK3, a key component of this pathway.
Caption: The JAK-STAT signaling cascade.
Experimental Workflow: Molecular Docking
The following diagram illustrates a typical workflow for molecular docking studies used to evaluate the binding of this compound derivatives to their protein targets.
References
Reproducibility of 1H-Indole-6-sulfonamide Experimental Results: A Comparative Guide
This guide provides a comparative analysis of experimental findings related to 1H-Indole-6-sulfonamide and its derivatives, with a focus on reproducibility and performance against alternative compounds. The information is intended for researchers, scientists, and drug development professionals engaged in the exploration of indole-based sulfonamides for therapeutic applications.
Executive Summary
This compound and its analogs represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Studies have highlighted their potential as anticancer, antimalarial, and anti-inflammatory agents, often attributed to their ability to inhibit specific enzymes and signaling pathways.[1][2] This guide synthesizes key experimental data from various studies to provide a comprehensive overview of their biological performance and the methodologies used for their evaluation. While direct reproducibility studies are not prevalent, a comparison of reported data and protocols offers valuable insights into the consistency of findings across different research groups.
Comparative Biological Activity
The biological efficacy of this compound derivatives has been predominantly evaluated in the context of cancer and infectious diseases. The following tables summarize key quantitative data from various studies, showcasing the inhibitory concentrations (IC50) against different cell lines and pathogens.
Table 1: Anticancer Activity of Indole-Sulfonamide Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10) | Not Specified (TNF-α inhibition) | 14 | [3] |
| 4e (dihydrobenzo[cd]indole-6-sulfonamide derivative) | Not Specified (TNF-α inhibition) | 3.0 ± 0.8 | [3] |
| Indole-sulfonamide derivative 30 (with 4-trifluoromethyl substituent) | HepG2 | 7.37 | [4] |
| N-(1H-Indazol-6-yl)benzenesulfonamide derivative K22 | MCF-7 | 1.3 | [5] |
| Indole-based benzenesulfonamide 2a | hCA II (inhibitory constant Ki) | 0.0059 | [6] |
Table 2: Antimalarial Activity of Indole-Sulfonamide Derivatives
| Compound/Derivative | P. falciparum Strain | IC50 (µM) | Reference |
| 4-OCH3 derivative of bisindole-sulfonamide (11) | K1 (multidrug-resistant) | 2.79 | [4] |
| Flinderoles B and C | Dd2 | 0.15–1.42 | [1] |
Key Experimental Protocols
The reproducibility of experimental outcomes is intrinsically linked to the detailed and consistent application of methodologies. Below are summaries of common experimental protocols employed in the evaluation of this compound and its analogs.
General Synthesis of N-substituted-2,4-dichlorobenzenesulfonamides
This protocol outlines a standard method for the synthesis of sulfonamide derivatives, which can be adapted for indole-based starting materials.[7]
-
Reaction Setup: A primary or secondary amine is dissolved in a suitable solvent (e.g., DCM, THF, or pyridine) and cooled in an ice bath.
-
Reagent Addition: 2,4-Dichlorobenzenesulfonyl chloride is added portion-wise to the stirred solution, followed by the dropwise addition of a base such as triethylamine or pyridine to neutralize the HCl generated.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is diluted with DCM and washed sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography or recrystallization.[7]
-
Characterization: The structure and purity of the final compounds are confirmed using NMR, Mass Spectrometry, and IR Spectroscopy.[6][7]
Cytotoxicity Assays (e.g., against cancer cell lines)
The cytotoxic effects of indole-sulfonamide derivatives are typically assessed using cell viability assays.
-
Cell Culture: Cancer cell lines (e.g., HuCCA-1, HepG2, A549, MOLT-3) are cultured in appropriate media and conditions.[1][4]
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).[8]
-
Viability Assessment: Cell viability is determined using assays such as MTT or resazurin reduction, which measure metabolic activity.
-
Data Analysis: The percentage of cell viability is plotted against the compound concentration to determine the IC50 value.[9]
Enzyme Inhibition Assays (e.g., Carbonic Anhydrase)
The inhibitory activity against specific enzymes is a key measure of a compound's mechanism of action.[9]
-
Reagents: Purified enzyme (e.g., carbonic anhydrase isoenzymes), test compounds, and a suitable substrate are prepared in an assay buffer.
-
Reaction Initiation: The reaction is initiated by adding the substrate to a mixture of the enzyme and the inhibitor at various concentrations.
-
Kinetic Measurement: The reaction rate is monitored over time using a spectrophotometer or other appropriate detection method.[9]
-
Data Analysis: The initial reaction velocities are calculated, and the percentage of inhibition is plotted against the inhibitor concentration to determine the IC50 value. The inhibitory constant (Ki) can be calculated using the Cheng-Prusoff equation.[9]
Signaling Pathways and Workflows
To visualize the processes involved in the synthesis and potential mechanism of action of this compound derivatives, the following diagrams are provided.
Caption: Workflow from synthesis to biological evaluation of sulfonamides.
References
- 1. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Head-to-Head Comparison of 1H-Indole-6-sulfonamide Analogs: A Guide for Researchers
An in-depth analysis of emerging indole-based sulfonamides, offering a comparative look at their biological activity and therapeutic potential.
The 1H-indole-6-sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide range of biological activities. These compounds have been investigated for their potential as anticancer agents, enzyme inhibitors, and modulators of various signaling pathways. This guide provides a head-to-head comparison of selected this compound analogs and related derivatives, summarizing their performance based on available experimental data. The information is intended for researchers, scientists, and professionals in drug development to aid in the evaluation and selection of compounds for further investigation.
Comparative Analysis of Biological Activity
The following tables summarize the biological activities of various indole sulfonamide analogs from different studies. This allows for a direct comparison of their potency and selectivity against different biological targets.
Table 1: Inhibition of Polo-like Kinase 4 (PLK4) by N-(1H-indazol-6-yl)benzenesulfonamide Derivatives
Polo-like kinase 4 (PLK4) is a crucial regulator of cell mitosis, and its overexpression is linked to the development of several cancers. The following compounds, based on an N-(1H-indazol-6-yl)benzenesulfonamide core, have been evaluated for their PLK4 inhibitory activity.[1][2]
| Compound ID | Structure | PLK4 IC₅₀ (nM) | Anti-proliferative Activity (MCF-7, IC₅₀ µM) |
| K01 | N/A | 977.6 | N/A |
| K17 | N/A | 0.3 | N/A |
| K22 | N/A | 0.1 | 1.3 |
| Centrinone | N/A | N/A | 4.8 |
Data sourced from a study on novel PLK4 inhibitors.[1]
Table 2: Inhibition of Tumor Necrosis Factor-α (TNF-α) by Dihydrobenzo[cd]indole-6-sulfonamide Analogs
Tumor necrosis factor-α (TNF-α) is a key player in inflammatory responses. The following dihydrobenzo[cd]indole-6-sulfonamide analogs have been assessed for their ability to inhibit TNF-α.[3]
| Compound ID | Structure | TNF-α Inhibition IC₅₀ (µM) |
| EJMC-1 | N/A | ~30.8 |
| S10 | 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide | 14 |
| 4e | N-(1H-indol-6-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide | 3 |
Data from a study on the design and evaluation of small molecule TNF-α inhibitors.[3]
Table 3: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Indole-Based Benzenesulfonamides
Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. This table compares the inhibitory activity of novel indole-based benzenesulfonamides against four hCA isoforms.[4]
| Compound ID | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
| 2b | >10000 | 7.3 | 31.3 | 85.1 |
| 2c | 3130 | 9.0 | 45.2 | 105.4 |
| 2d | >10000 | 7.1 | 35.8 | 91.2 |
| 2f | 8560 | 16.0 | 60.1 | 120.7 |
| 2h | >10000 | 8.6 | 40.5 | 98.3 |
| 2o | 9870 | 7.5 | 38.9 | 95.6 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
Data sourced from a study on selective human carbonic anhydrase II inhibitors.[4]
Experimental Protocols
A summary of the key experimental methodologies used to generate the data in the tables above is provided below.
PLK4 Inhibition and Anti-proliferative Assays [1]
-
In Vitro Kinase Assay: The inhibitory activity of the compounds against PLK4 was determined using an in vitro enzyme activity assay. The specific protocol for this assay was not detailed in the provided search results.
-
Cell Culture: MCF-7 breast cancer cells were used to evaluate the anti-proliferative activity of the compounds.
-
Anti-proliferative Assay: The IC₅₀ values for anti-proliferative activity were determined by treating MCF-7 cells with the compounds and measuring cell viability, likely using a standard method such as an MTT or resazurin-based assay.
TNF-α Inhibition Assay [3]
-
Cell-Based NF-κB Reporter Gene Assay: The inhibitory activity of the compounds against TNF-α was evaluated using a cell-based NF-κB reporter gene assay. This assay measures the ability of the compounds to reduce TNF-α induced signaling.
-
Surface Plasmon Resonance (SPR): SPR was used to test the ability of the compounds to reduce the binding of TNF-α to its receptor, TNFR.
Human Carbonic Anhydrase Inhibition Assay [4]
-
Enzyme Inhibition Assay: The inhibitory activity of the synthesized compounds against four human carbonic anhydrase isoforms (hCA I, II, IX, and XII) was evaluated. The assay likely involved measuring the esterase activity of the enzyme in the presence and absence of the inhibitors. Acetazolamide was used as a standard inhibitor.
Signaling Pathways and Experimental Workflows
Visual representations of the relevant signaling pathways and experimental workflows are provided below to enhance understanding.
Caption: Role of PLK4 in cell cycle regulation and cancer.
Caption: Experimental workflow for identifying TNF-α inhibitors.
Caption: Mechanism of carbonic anhydrase inhibition.
References
- 1. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Statistical analysis of 1H-Indole-6-sulfonamide bioactivity data
The 1H-Indole-6-sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis for the development of various therapeutic agents. Derivatives of this core structure have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This guide provides a comparative statistical analysis of the bioactivity data for this compound and its analogs, supported by experimental protocols and pathway visualizations.
Quantitative Bioactivity Data
The bioactivity of this compound derivatives has been extensively studied against various biological targets. The following tables summarize the inhibitory concentrations (IC50) and inhibition constants (Ki) of selected compounds against different cancer cell lines and enzymes.
Table 1: Cytotoxicity of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs in Pancreatic Cancer Cell Lines [1]
| Compound ID | Pancreatic Cancer Cell Line | IC50 (µM) (2-h exposure) |
| Analog 1 | PANC-1 | < 5 |
| Analog 2 | MIA PaCa-2 | < 5 |
| Analog 3 | AsPC-1 | < 5 |
| Analog 4 | BxPC-3 | > 50 |
| Analog 5 | Capan-1 | < 5 |
| Analog 6 | HPAF-II | < 5 |
| Analog 7 | SU.86.86 | < 5 |
Table 2: Bioactivity of Various Indole-Sulfonamide Derivatives against Different Targets
| Derivative Class | Target | Bioactivity Metric | Value Range | Reference |
| Bisindoles (hydroxyl-containing) | HepG2 (Liver Cancer) | IC50 | 7.37–26.00 µM | [2] |
| Bisindoles and Trisindoles | Plasmodium falciparum (K1 strain) | IC50 | 2.79–8.17 µM | [2] |
| N-(1H-indazol-6-yl)benzenesulfonamide | PLK4 (Polo-like kinase 4) | IC50 | 0.1 nM - 977.6 nM | [3][4] |
| Indole derivatives with sulfonamide | Tubulin Assembly | IC50 | 1.82 µM | [5] |
| 1-Acylated indoline-5-sulfonamides | Carbonic Anhydrase IX | Ki | up to 132.8 nM | [6] |
| 1-Acylated indoline-5-sulfonamides | Carbonic Anhydrase XII | Ki | up to 41.3 nM | [6] |
Experimental Protocols
The bioactivity data presented above were obtained through standardized experimental procedures. Below are detailed methodologies for key assays.
1. Cell Viability (MTT) Assay for Cytotoxicity Screening
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., PANC-1, HepG2) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The following day, the cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 48 hours).
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
2. In Vitro Kinase Inhibition Assay (e.g., PLK4)
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
-
Reagents: Recombinant human PLK4 enzyme, a suitable substrate (e.g., a specific peptide), and ATP are required.
-
Assay Procedure:
-
The kinase reaction is typically performed in a 96- or 384-well plate.
-
The test compound, at various concentrations, is pre-incubated with the PLK4 enzyme in a reaction buffer.
-
The kinase reaction is initiated by adding the substrate and ATP.
-
The reaction is allowed to proceed for a set time at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-33P]ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined from the dose-response curve.
Visualizations: Pathways and Workflows
Inhibition of Mitochondrial ATP Production in Cancer Cells
Several N-(1H-Indol-6-ylmethyl)benzenesulfonamide analogs have been identified as metabolic inhibitors of mitochondrial ATP production in pancreatic cancer cells.[1] This is a critical pathway for cancer cell survival and proliferation. The diagram below illustrates the general mechanism of action.
Caption: Mechanism of action for this compound derivatives as mitochondrial inhibitors.
General Experimental Workflow for Bioactivity Screening
The process of identifying and characterizing bioactive compounds involves a series of steps from initial screening to detailed mechanistic studies. The following diagram outlines a typical workflow.
Caption: A typical workflow for the screening and evaluation of bioactive compounds.
References
- 1. Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Prudent Disposal of 1H-Indole-6-sulfonamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and maintaining environmental compliance. In the absence of a specific Safety Data Sheet (SDS) for 1H-Indole-6-sulfonamide, a conservative approach, treating the compound as hazardous waste, is imperative. The following procedural guide is based on established best practices for the disposal of analogous indole and sulfonamide compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures to minimize exposure and associated risks.
Personal Protective Equipment (PPE) and Engineering Controls:
| Protective Measure | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat, long-sleeved clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Hazard Summary: While not specifically classified, indole derivatives and sulfonamides can be harmful if swallowed, and may cause skin and eye irritation.[1] The long-term health effects of this compound may not be fully known. Therefore, all chemical waste should be treated as hazardous until a formal hazard assessment proves otherwise.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste requires a systematic process of segregation, containment, labeling, and transfer. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]
1. Waste Segregation:
-
Solid Waste: Collect un-reusable solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid hazardous waste container.[4][5]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with incompatible waste streams, such as halogenated and non-halogenated solvents.[4][5]
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[4]
-
Contaminated Packaging: Empty containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed. The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.[2]
2. Container Management:
-
Use containers that are chemically compatible with this compound. High-density polyethylene (HDPE) containers are generally suitable for a wide range of chemical waste.[2][6]
-
Ensure all waste containers are in good condition, with secure, leak-proof lids.[2][6]
-
Label all containers clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[2][6]
3. Storage of Chemical Waste:
-
Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]
-
Use secondary containment, such as a chemical-resistant tray, to capture any potential leaks or spills.[4]
-
Store incompatible waste streams separately to prevent accidental mixing and dangerous reactions.[4]
4. Waste Disposal and Pickup:
-
Follow your institution's specific procedures for hazardous waste pickup.[4]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[4]
-
Provide the waste disposal company with as much information as possible about the chemical, including its name and any known hazards.[2]
Experimental Protocols for Waste Management
In the absence of specific published degradation or neutralization protocols for this compound, it is not recommended to attempt chemical treatment of the waste in the laboratory. Such procedures can be dangerous and may produce byproducts of unknown toxicity.[4] The most prudent and compliant approach is to transfer the chemical waste to a licensed hazardous waste disposal facility through your institution's EHS office.[4][5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1H-Indole-6-sulfonamide
This guide provides crucial safety and logistical information for the handling and disposal of 1H-Indole-6-sulfonamide, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.
Personal Protective Equipment (PPE)
Based on the hazard profiles of structurally similar sulfonamide and indole compounds, the following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1][2][3]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or neoprene gloves are recommended.[2] Double gloving is advised, especially when handling the solid compound.[3][4] Change gloves frequently.[4] |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles are required to protect against dust particles and splashes.[1][4][5] |
| Body Protection | Laboratory Coat | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs should be worn and fully buttoned.[1][3] |
| Respiratory | Fume Hood / Respirator | All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood.[1][6] A NIOSH-approved respirator should be used if a fume hood is not available or if dust exposure is likely.[4][7] |
| Other | Head and Shoe Covers | Disposable head, hair, and shoe covers should be considered to prevent the spread of contamination.[2] |
Operational Plan: Step-by-Step Handling
The following procedural steps outline the safe handling of this compound in a laboratory setting.
-
Preparation and Area Inspection :
-
Ensure a certified chemical fume hood is in proper working order.[1]
-
Verify that an emergency eyewash station and safety shower are accessible.[7]
-
Clear the workspace of any unnecessary equipment or chemicals.
-
Assemble all necessary equipment for the experiment (e.g., glassware, spatulas, weighing paper).
-
-
Donning PPE :
-
Put on all required personal protective equipment as specified in the table above before entering the designated handling area.
-
-
Weighing and Transfer :
-
Dissolution and Reaction :
-
If dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Keep containers tightly closed when not in use.[10]
-
-
Post-Handling :
-
Decontaminate all surfaces and equipment after use.
-
Carefully remove and dispose of PPE in designated waste containers.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste material, including unused compound, contaminated consumables (e.g., gloves, weighing paper), and empty containers, in a clearly labeled, sealed container.
-
-
Disposal Method :
Experimental Workflow Diagram
Caption: Workflow for safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. pppmag.com [pppmag.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.com [capotchem.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
